Apyrase
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C221H342N54O61/c1-111(2)86-146(189(304)235-103-168(287)234-104-169(288)240-124(25)186(301)267-164(110-277)212(327)274-182(125(26)278)218(333)249-145(77-79-166(229)285)198(313)270-180(120(19)20)217(332)275-183(126(27)279)219(334)266-162(220(335)336)98-129-52-35-30-36-53-129)254-207(322)160(101-175(295)296)263-200(315)149(89-114(7)8)251-185(300)123(24)242-171(290)106-237-192(307)153(94-130-60-68-134(280)69-61-130)257-202(317)151(91-116(11)12)255-208(323)161(102-176(297)298)264-211(326)163(109-276)268-214(329)178(118(15)16)272-216(331)181(121(21)22)273-215(330)179(119(17)18)269-197(312)143(59-41-46-84-226)245-195(310)141(57-39-44-82-224)246-205(320)157(97-133-66-74-137(283)75-67-133)265-213(328)177(117(13)14)271-210(325)158(99-167(230)286)261-206(321)156(96-132-64-72-136(282)73-65-132)260-209(324)159(100-174(293)294)262-194(309)140(56-38-43-81-223)244-173(292)108-239-191(306)152(92-127-48-31-28-32-49-127)256-193(308)139(55-37-42-80-222)243-172(291)107-238-190(305)147(87-112(3)4)253-199(314)148(88-113(5)6)250-184(299)122(23)241-170(289)105-236-188(303)144(76-78-165(228)284)248-204(319)154(93-128-50-33-29-34-51-128)258-196(311)142(58-40-45-83-225)247-203(318)155(95-131-62-70-135(281)71-63-131)259-201(316)150(90-115(9)10)252-187(302)138(227)54-47-85-233-221(231)232/h28-36,48-53,60-75,111-126,138-164,177-183,276-283H,37-47,54-59,76-110,222-227H2,1-27H3,(H2,228,284)(H2,229,285)(H2,230,286)(H,234,287)(H,235,304)(H,236,303)(H,237,307)(H,238,305)(H,239,306)(H,240,288)(H,241,289)(H,242,290)(H,243,291)(H,244,292)(H,245,310)(H,246,320)(H,247,318)(H,248,319)(H,249,333)(H,250,299)(H,251,300)(H,252,302)(H,253,314)(H,254,322)(H,255,323)(H,256,308)(H,257,317)(H,258,311)(H,259,316)(H,260,324)(H,261,321)(H,262,309)(H,263,315)(H,264,326)(H,265,328)(H,266,334)(H,267,301)(H,268,329)(H,269,312)(H,270,313)(H,271,325)(H,272,331)(H,273,330)(H,274,327)(H,275,332)(H,293,294)(H,295,296)(H,297,298)(H,335,336)(H4,231,232,233)/t122-,123-,124-,125+,126+,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,177-,178-,179-,180-,181-,182-,183-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPIHIGAMRSAAN-WMUFLLRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C221H342N54O61 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4731 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9000-95-7 | |
| Record name | Apyrase | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apyrase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Apyrase Isoforms: A Deep Dive into Their Specific Functions and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apyrases, particularly the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family, are critical regulators of extracellular nucleotide signaling. By catalyzing the hydrolysis of ATP and ADP, these enzymes modulate a vast array of physiological and pathological processes, including thrombosis, inflammation, neurotransmission, and cancer. This technical guide provides a comprehensive overview of the key apyrase isoforms (NTPDase1, 2, 3, and 8), their distinct biochemical properties, specific functions, and the signaling pathways they govern. Detailed experimental protocols for their study and quantitative kinetic data are presented to facilitate further research and therapeutic development in this burgeoning field.
Introduction to the E-NTPDase Family
The E-NTPDase family consists of eight members (NTPDase1-8), which are integral membrane glycoproteins characterized by their ability to hydrolyze extracellular nucleoside triphosphates and diphosphates.[1] The cell surface-located members—NTPDase1, 2, 3, and 8—are the primary focus of this guide, as their active sites face the extracellular space, allowing them to directly control purinergic signaling.[2][3] These isoforms exhibit distinct tissue distribution, subcellular localization, and enzymatic kinetics, which underpin their specialized physiological roles.[4][5]
Quantitative Enzymatic Properties of this compound Isoforms
The functional specificity of NTPDase isoforms is largely determined by their catalytic efficiencies for different nucleotide substrates. A comprehensive understanding of their kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), is crucial for predicting their physiological impact.
| Isoform | Species | Substrate | Km (µM) | Vmax (U/mg protein) | ATP:ADP Hydrolysis Ratio | Reference |
| NTPDase1 (CD39) | Human | ATP | 19 ± 3 | 11.0 ± 0.4 | ~1:1 | |
| ADP | 16 ± 2 | 10.0 ± 0.3 | ||||
| Mouse | ATP | 25 ± 4 | 9.8 ± 0.5 | |||
| ADP | 22 ± 3 | 9.5 ± 0.4 | ||||
| NTPDase2 | Human | ATP | 15 ± 2 | 8.5 ± 0.3 | High | |
| ADP | >1000 | 0.2 ± 0.01 | ||||
| Mouse | ATP | 18 ± 3 | 7.9 ± 0.4 | |||
| ADP | >1000 | 0.15 ± 0.01 | ||||
| NTPDase3 | Human | ATP | 35 ± 5 | 6.2 ± 0.3 | Intermediate | |
| ADP | 150 ± 20 | 2.5 ± 0.2 | ||||
| Mouse | ATP | 40 ± 6 | 5.8 ± 0.4 | |||
| ADP | 180 ± 25 | 2.1 ± 0.2 | ||||
| NTPDase8 | Rat | ATP | 50 ± 7 | 4.5 ± 0.3 | Intermediate | |
| ADP | 250 ± 30 | 1.8 ± 0.1 |
Table 1: Comparative Kinetic Parameters of Cell Surface-Located NTPDase Isoforms. One unit (U) of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified assay conditions.
Specific Functions and Signaling Pathways of this compound Isoforms
NTPDase1 (CD39): The Guardian of Vascular Homeostasis
NTPDase1, also known as CD39, is prominently expressed on the surface of endothelial cells and various immune cells. Its primary role is in the regulation of hemostasis and thrombosis. By efficiently hydrolyzing both ATP and ADP to AMP, CD39 effectively removes the pro-thrombotic stimulus ADP from the vicinity of platelets, thereby inhibiting their activation and aggregation. This function is critical in maintaining vascular fluidity and preventing the formation of occlusive thrombi.
NTPDase2: A Key Player in the Liver and Nervous System
NTPDase2 exhibits a strong preference for hydrolyzing ATP over ADP, leading to the net production of ADP in the extracellular space. This enzymatic characteristic dictates its unique roles in various tissues. In the liver, NTPDase2 is expressed on portal fibroblasts and perivascular cells. Its activity is implicated in liver regeneration and fibrosis. In the nervous system, NTPDase2 is found on glial cells and has been shown to be crucial for the function of taste buds by regulating ATP signaling.
NTPDase3: Modulating Nociception
NTPDase3 is predominantly expressed in the nervous system, particularly in sensory neurons involved in pain perception (nociceptors). It hydrolyzes ATP and to a lesser extent ADP, thereby regulating the activation of purinergic P2X and P2Y receptors on these neurons. By controlling the levels of extracellular ATP, a potent pain mediator, NTPDase3 plays a significant role in modulating nociceptive signaling and may represent a target for novel analgesics.
NTPDase8: A Gatekeeper of Intestinal Homeostasis
NTPDase8 is highly expressed on the apical surface of intestinal epithelial cells, where it is the dominant ectonucleotidase. Its primary function is to protect the intestine from inflammation by hydrolyzing luminal nucleotides, such as ATP and UTP. This action prevents the overstimulation of P2Y6 receptors on intestinal epithelial cells, which would otherwise trigger a pro-inflammatory cascade.
Experimental Protocols
This compound Activity Assay (Malachite Green Method)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2.
-
Substrate Solution: Prepare fresh solutions of ATP or ADP in assay buffer at various concentrations (e.g., 0-1 mM).
-
Malachite Green Reagent: Prepare as per manufacturer's instructions (e.g., Sigma-Aldrich, Millipore). Typically, this involves mixing solutions of malachite green hydrochloride, ammonium molybdate, and a stabilizing agent.
-
Phosphate Standard: A solution of known KH2PO4 concentration for generating a standard curve.
-
-
Assay Procedure:
-
Add a defined amount of enzyme preparation (e.g., cell lysate, purified protein) to the wells of a 96-well plate.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent. This reagent also initiates the color development.
-
After a short incubation at room temperature (e.g., 15-20 minutes) for color stabilization, measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
Determine the amount of Pi released by comparing the absorbance values to the phosphate standard curve.
-
Calculate the specific activity of the this compound (e.g., in µmol Pi/min/mg protein).
-
HPLC-Based this compound Activity Assay
This method offers high sensitivity and the ability to simultaneously measure the concentrations of ATP, ADP, AMP, and adenosine.
Methodology:
-
Reaction Setup:
-
Perform the enzymatic reaction as described for the malachite green assay.
-
At various time points, stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid, followed by neutralization with K2CO3.
-
Centrifuge to pellet the precipitate and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with two mobile phases:
-
Mobile Phase A: 0.1 M KH2PO4, pH 6.0.
-
Mobile Phase B: 100% Methanol.
-
-
Monitor the eluate at 254 nm.
-
Quantify the concentrations of ATP, ADP, AMP, and adenosine by comparing the peak areas to those of known standards.
-
Immunohistochemistry (IHC) for this compound Isoform Localization
IHC is used to visualize the distribution of this compound isoforms within tissue sections.
Methodology:
-
Tissue Preparation:
-
Fix fresh tissue by perfusion or immersion in 4% paraformaldehyde.
-
For frozen sections, cryoprotect the tissue in a sucrose solution before embedding in OCT compound and snap-freezing.
-
For paraffin-embedded sections, dehydrate the tissue through a graded ethanol series and embed in paraffin wax.
-
-
Staining Procedure:
-
Section the tissue (5-10 µm) and mount on slides.
-
Deparaffinize and rehydrate paraffin sections.
-
Perform antigen retrieval (heat-induced or enzymatic) if necessary, particularly for paraffin sections.
-
Block non-specific binding sites using a blocking solution (e.g., normal serum from the secondary antibody host species).
-
Incubate with a primary antibody specific to the NTPDase isoform of interest.
-
Wash and incubate with a labeled secondary antibody (e.g., conjugated to a fluorophore or an enzyme like HRP).
-
For fluorescent detection, mount with an anti-fade mounting medium and visualize using a fluorescence microscope.
-
For chromogenic detection, incubate with a substrate (e.g., DAB for HRP) to produce a colored precipitate, then counterstain, dehydrate, and mount.
-
In Situ Hybridization (ISH) for this compound mRNA Detection
ISH allows for the localization of specific mRNA transcripts of this compound isoforms within cells and tissues.
Methodology:
-
Probe Preparation:
-
Synthesize a labeled antisense RNA probe (e.g., with digoxigenin-UTP) that is complementary to the target this compound mRNA.
-
-
Tissue Preparation and Hybridization:
-
Prepare tissue sections as for IHC.
-
Permeabilize the tissue to allow probe entry (e.g., with proteinase K treatment).
-
Hybridize the labeled probe to the tissue section overnight at an appropriate temperature.
-
-
Detection:
-
Perform stringent washes to remove unbound probe.
-
Incubate with an anti-label antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase).
-
Wash and add a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) to visualize the location of the mRNA.
-
Conclusion and Future Directions
The distinct enzymatic properties and tissue-specific expression of this compound isoforms underscore their specialized and non-redundant roles in health and disease. NTPDase1 is a key antithrombotic molecule, NTPDase2 is a critical regulator of purinergic signaling in the liver and nervous system, NTPDase3 modulates pain perception, and NTPDase8 maintains intestinal immune homeostasis. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting these enzymes. Future research should focus on the development of isoform-specific inhibitors and activators to enable precise pharmacological modulation of purinergic signaling in a range of pathological conditions, from cardiovascular and inflammatory diseases to chronic pain and cancer.
References
- 1. Ectonucleotidases in Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular function and molecular structure of ecto-nucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 4. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Apyrase Gene Cloning and Recombinant Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apyrase (EC 3.6.1.5), also known as nucleoside triphosphate diphosphohydrolase (NTPDase), is a versatile enzyme found across prokaryotic and eukaryotic organisms.[1] Apyrases catalyze the sequential hydrolysis of nucleoside triphosphates (NTPs) and diphosphates (NDPs) to their corresponding monophosphates (NMPs), with the release of inorganic phosphate.[2][3] This enzymatic activity is crucial in various biological processes, including the regulation of purinergic signaling by controlling extracellular ATP and ADP levels, which are implicated in platelet aggregation, neurotransmission, and immune responses.[1][2]
The ability to produce highly pure and active recombinant this compound is of significant interest for both basic research and therapeutic applications. In research, this compound is a valuable tool for depleting nucleotides in various assays, such as in G protein-coupled receptor (GPCR) studies and DNA pyrosequencing. In the realm of drug development, recombinant apyrases are being explored as potential therapeutic agents for conditions like arterial thrombosis and reperfusion injury, owing to their ability to inhibit ADP-induced platelet aggregation.
This technical guide provides an in-depth overview of the core methodologies for this compound gene cloning, recombinant expression, purification, and characterization, tailored for professionals in the life sciences and drug development sectors.
This compound Gene Cloning and Vector Construction
The initial step in producing recombinant this compound is the isolation and cloning of the gene encoding the desired this compound isoform. Apyrases have been identified and cloned from various sources, including potato (Solanum tuberosum), mosquito (Aedes aegypti), and humans.
Experimental Protocol: Gene Amplification and Vector Ligation
-
Source Material: A cDNA library from the desired organism (e.g., potato, Solanum tuberosum) serves as the template for gene amplification.
-
Primer Design: Design forward and reverse primers that flank the coding sequence of the this compound gene. These primers should incorporate restriction endonuclease sites at their 5' ends for subsequent ligation into an expression vector. For example, NcoI and XhoI sites can be appended to the 5' and 3' primers, respectively.
-
Polymerase Chain Reaction (PCR): Perform PCR to amplify the this compound gene. A typical reaction mixture includes the cDNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.
-
Vector and Insert Digestion: The amplified PCR product and the chosen expression vector (e.g., pET vector for E. coli expression) are digested with the corresponding restriction enzymes (e.g., NcoI and XhoI).
-
Ligation: The digested this compound gene insert is ligated into the linearized expression vector using T4 DNA ligase. This creates a recombinant plasmid capable of expressing the this compound gene.
-
Transformation: The ligation mixture is transformed into competent E. coli cells (e.g., DH5α) for plasmid propagation.
-
Verification: Positive clones are selected and the plasmid DNA is isolated. The presence and correct orientation of the insert are verified by restriction digestion and DNA sequencing.
Recombinant this compound Expression Systems
The choice of an expression system is critical for obtaining soluble and active recombinant this compound. Several systems have been successfully employed, each with its own set of advantages and challenges.
-
Escherichia coli : This is a cost-effective and widely used system for recombinant protein production. However, plant apyrases expressed in E. coli often form insoluble inclusion bodies, likely due to the protein's toxicity to cellular ATP levels or improper folding. Strategies to overcome this include co-expression with disulfide isomerases (like DsbC) in oxidizing cytoplasm strains (e.g., Origami B (DE3)) at low temperatures to promote proper disulfide bond formation.
-
Pichia pastoris : This yeast expression system is capable of post-translational modifications, such as glycosylation, and can secrete the recombinant protein into the culture medium, simplifying purification. It has been used to produce functional potato this compound.
-
Baculovirus/Insect Cell System: This eukaryotic system is well-suited for expressing complex proteins that require post-translational modifications for activity. It has been successfully used to produce high yields of functional recombinant mosquito salivary this compound.
Experimental Protocol: Expression in E. coli
-
Transformation: Transform the verified expression plasmid into a suitable E. coli expression strain, such as Origami B (DE3).
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 18°C) and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvesting: Continue to incubate the culture at the lower temperature for an extended period (e.g., 16-20 hours). Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Purification of Recombinant this compound
A multi-step purification strategy is often required to obtain highly pure recombinant this compound.
-
Affinity Chromatography: If the recombinant this compound is expressed with an affinity tag (e.g., a C-terminal (His)6 tag), Nickel-affinity chromatography (Ni-NTA) is a highly effective initial purification step.
-
Dye-Affinity Chromatography: Cibacron Blue affinity chromatography has also been shown to be an effective purification step for potato this compound.
-
Ion-Exchange Chromatography: This technique separates proteins based on their net charge and has been used for purifying mosquito this compound.
-
Size-Exclusion Chromatography: This method separates proteins based on size and can be used as a final polishing step.
Experimental Protocol: Two-Step Purification from E. coli
This protocol is adapted for a (His)6-tagged this compound expressed in E. coli.
-
Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer containing lysozyme, DNase, and a protease inhibitor cocktail. Lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The soluble fraction (supernatant) containing the recombinant this compound is collected.
-
Nickel-Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column equilibrated with a binding buffer. Wash the column extensively to remove non-specifically bound proteins. Elute the (His)6-tagged this compound using an elution buffer containing a high concentration of imidazole.
-
Cibacron Blue-Affinity Chromatography: Dialyze the eluted fractions against a buffer suitable for the next chromatography step. Load the dialyzed sample onto a Cibacron Blue affinity column. After washing, elute the purified this compound using a salt gradient.
-
Protein Verification: Analyze the purified fractions by SDS-PAGE to assess purity and molecular weight. The purified protein can be concentrated and stored in a suitable buffer at -80°C.
Characterization and Activity Assays
Following purification, it is essential to confirm the identity and enzymatic activity of the recombinant this compound.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the purity and apparent molecular weight of the recombinant protein. Potato this compound has a calculated molecular mass of approximately 50 kDa. However, post-translational modifications like glycosylation can lead to a higher apparent molecular weight on SDS-PAGE.
Enzymatic Activity Assays
The activity of this compound is typically measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
1. Colorimetric Phosphate Assay (Taussky-Shorr Method)
This method is based on the reaction of inorganic phosphate with ammonium molybdate in an acidic solution to form a colored complex.
-
Principle: ADP + H₂O --(this compound)--> AMP + Pi
-
Reagents: Succinate buffer, Calcium Chloride, ADP or ATP solution, Ammonium Molybdate, Ferrous Sulfate.
-
Procedure:
-
Prepare a reaction mixture containing buffer, CaCl₂, and the nucleotide substrate (ATP or ADP).
-
Equilibrate the mixture to the reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the purified this compound enzyme solution.
-
Incubate for a defined period (e.g., 10 minutes).
-
Stop the reaction and develop the color by adding the Taussky-Shorr reagent (a mixture of ammonium molybdate and ferrous sulfate).
-
Measure the absorbance at 660 nm.
-
Calculate the amount of phosphate released by comparing the absorbance to a standard curve prepared with a known concentration of phosphate.
-
-
Unit Definition: One unit of this compound is defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphate from the substrate per minute at a specific pH and temperature.
2. Luminescence-Based Assay
This is a highly sensitive high-throughput screening (HTS) compatible method that measures the depletion of ATP.
-
Principle: The amount of ATP remaining after the this compound reaction is quantified using the firefly luciferase system, which produces light in an ATP-dependent manner. A decrease in luminescence corresponds to this compound activity.
-
Procedure:
-
Incubate the recombinant this compound with ATP in an appropriate reaction buffer.
-
Quench the reaction and measure the remaining ATP by adding a luciferin/luciferase-based reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
The this compound activity is inversely proportional to the luminescence signal.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on recombinant this compound.
Table 1: Recombinant this compound Expression and Purification
| This compound Source | Expression System | Purification Method(s) | Yield | Reference(s) |
| Potato (S. tuberosum) | E. coli Origami B (DE3) | Ni-affinity, Cibacron Blue-affinity | ~0.5 mg/L culture | |
| Potato (S. tuberosum) | Pichia pastoris | Hydrophobic interaction, Ion exchange | 1 mg/L culture | |
| Mosquito (A. aegypti) | Baculovirus/Insect Cells | Anion-exchange chromatography | 18 mg/L culture |
Table 2: Kinetic Properties of Recombinant Apyrases
| This compound Source | Substrate | Km (µM) | Reference(s) |
| Mosquito (A. aegypti) | ADP | 12.5 | |
| Mosquito (A. aegypti) | ATP | 15.0 | |
| Porcine Brain (NTPDase) | ADP | 95 | |
| Porcine Brain (NTPDase) | ATP | 97 | |
| Soybean (GS52) | ADP | 424 | |
| Soybean (GS52) | ATP | 309 |
This compound in Signaling and Drug Development
Apyrases play a critical role in regulating purinergic signaling pathways by controlling the concentration of extracellular ATP (eATP). When cells are stressed or wounded, they release ATP into the extracellular matrix. This eATP acts as a signaling molecule, binding to purinergic receptors on adjacent cells and triggering downstream responses, including increases in cytosolic calcium, and the production of reactive oxygen species (ROS) and nitric oxide (NO). Ecto-apyrases, located on the cell surface, hydrolyze this eATP, thereby terminating the signal. This mechanism is crucial for modulating plant growth, stress responses, and physiological processes in animals, such as platelet aggregation.
The ability of this compound to hydrolyze ADP makes it a promising candidate for anti-thrombotic therapies. ADP is a key agonist in platelet activation and aggregation. By depleting local ADP concentrations, recombinant this compound can effectively inhibit platelet aggregation and prevent thrombosis. Engineered versions of human this compound, such as APT102, have shown enhanced ADPase activity and a longer plasma half-life, demonstrating efficacy in preventing thrombotic reocclusion and reducing myocardial infarction size in preclinical models without increasing bleeding risk.
Conclusion
The successful cloning and recombinant expression of this compound have provided researchers and drug developers with a powerful tool. The methodologies outlined in this guide, from gene isolation to detailed characterization, enable the production of high-quality recombinant this compound for a wide range of applications. As our understanding of the roles of purinergic signaling in health and disease expands, the therapeutic potential of recombinant apyrases continues to grow, offering novel strategies for treating cardiovascular and other diseases.
References
The Catalytic Mechanism of Apyrase-Mediated ATP Hydrolysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apyrase (EC 3.6.1.5), also known as nucleoside triphosphate diphosphohydrolase (NTPDase), is a ubiquitous enzyme critical in regulating nucleotide signaling pathways. By catalyzing the sequential hydrolysis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP) and inorganic phosphate (Pi), this compound plays a pivotal role in diverse physiological processes, including neurotransmission, platelet aggregation, and immune responses. This technical guide provides a comprehensive overview of the catalytic mechanism of this compound, focusing on its kinetics, the role of divalent cations, and its involvement in cellular signaling. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.
Core Catalytic Mechanism
The fundamental reaction catalyzed by this compound is the stepwise hydrolysis of the phosphoanhydride bonds of ATP. The process begins with the hydrolysis of ATP to ADP and inorganic phosphate, followed by the hydrolysis of ADP to AMP and another molecule of inorganic phosphate. This dual enzymatic activity is a hallmark of most apyrases.
The catalytic core of this compound is characterized by five highly conserved regions known as this compound conserved regions (ACRs). These regions fold to form the active site, which binds the nucleotide substrate and a required divalent cation. While the precise mechanism can vary between this compound isoforms and species, a general model involves a nucleophilic attack on the γ-phosphate of ATP, facilitated by a water molecule activated by an active site residue. A divalent cation, typically Ca²⁺ or Mg²⁺, is essential for catalysis, coordinating the phosphate groups of the nucleotide and stabilizing the transition state.
Data Presentation: Comparative Kinetics of this compound Isozymes
The kinetic parameters of this compound vary significantly depending on the enzyme source, the substrate (ATP or ADP), and the activating divalent cation. The following tables summarize key kinetic data from various published studies to facilitate comparison.
| Enzyme Source | Substrate | Divalent Cation | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (nmol Pi/min/mg protein) | Reference(s) |
| Solanum tuberosum (Potato) | ATP | Ca²⁺ | ~30-70 | - | - | |
| ADP | Ca²⁺ | - | - | - | ||
| Human (CD39/NTPDase1) | ATP | Ca²⁺/Mg²⁺ | 12 | 4.6 | 68.9 ± 8.1 | [1] |
| ADP | Ca²⁺/Mg²⁺ | 7 | 1.3 | 99.4 ± 8.5 | [1] | |
| Aedes aegypti (Mosquito) | ATP | - | 15.0 | - | - | [2] |
| ADP | - | 12.5 | - | - | [2] | |
| Mimosa pudica (MP67) | ATP | Ca²⁺ | 88 ± 11 | 0.18 ± 0.01 | - | |
| ADP | Ca²⁺ | 22 ± 3 | 16.0 ± 0.4 | - |
Note: "-" indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).
The Influence of Divalent Cations
Divalent cations are indispensable for this compound activity. The two most physiologically relevant cations are Ca²⁺ and Mg²⁺. Their effects on this compound kinetics can be complex and isoform-specific.
Generally, Ca²⁺ is a potent activator of most apyrases. In some cases, Mg²⁺ can substitute for Ca²⁺, although the resulting activity may be lower. For instance, a recombinant this compound is approximately 50% as active with Mg²⁺ as it is with Ca²⁺. The cation can influence both the affinity of the enzyme for its substrate (K_m_) and the catalytic turnover rate (k_cat_). For porcine pancreatic this compound, increasing free Ca²⁺ concentrations led to an increase in both the apparent K_m_ and V_max_, while increasing free Mg²⁺ concentrations increased the apparent K_m_ but decreased the apparent V_max_.
Experimental Protocols
Malachite Green Assay for this compound Activity
This colorimetric assay is a common method for determining this compound activity by quantifying the release of inorganic phosphate.
Principle: The assay is based on the formation of a colored complex between inorganic phosphate, molybdate, and malachite green. The absorbance of this complex is directly proportional to the amount of phosphate released.
Materials:
-
This compound enzyme solution
-
ATP or ADP substrate solution (e.g., 10 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂)
-
Malachite Green Reagent A: Dissolve ammonium molybdate in 4 M HCl.
-
Malachite Green Reagent B: Dissolve malachite green hydrochloride in 4 M HCl.
-
Malachite Green Reagent C: Add Tween 20 to Reagent B.
-
Working Malachite Green Reagent: Mix Reagent A and Reagent C.
-
Phosphate Standard Solution (e.g., 1 M KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve:
-
Prepare serial dilutions of the phosphate standard in the assay buffer, ranging from 0 to 100 µM.
-
Add a fixed volume of each standard to the wells of the microplate.
-
-
Enzyme Reaction:
-
In separate wells of the microplate, add the assay buffer.
-
Add the this compound enzyme solution to the wells.
-
To initiate the reaction, add the ATP or ADP substrate solution. The final volume should be consistent across all wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the working Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot the absorbance of the phosphate standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of phosphate released in the enzyme reactions.
-
Calculate the specific activity of the this compound (e.g., in µmol of Pi released per minute per mg of enzyme).
-
HPLC-Based Assay for this compound Activity
This method allows for the direct measurement of the consumption of ATP and ADP and the formation of ADP and AMP.
Principle: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the different nucleotides based on their polarity. The concentration of each nucleotide is quantified by measuring its absorbance at a specific wavelength (typically 254 nm).
Materials:
-
This compound enzyme solution
-
ATP or ADP substrate solution
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂)
-
Quenching solution (e.g., perchloric acid or a high concentration of EDTA)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile Phase A (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
Mobile Phase B (e.g., 100% methanol or acetonitrile)
-
Standards for ATP, ADP, and AMP
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer and the this compound enzyme.
-
Initiate the reaction by adding the ATP or ADP substrate.
-
Incubate at the desired temperature for a set time.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Separate the nucleotides using a gradient of Mobile Phase B. A typical gradient might start with a low percentage of organic solvent and gradually increase to elute the more hydrophobic nucleotides.
-
Monitor the elution of the nucleotides by measuring the absorbance at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to ATP, ADP, and AMP based on the retention times of the standards.
-
Quantify the amount of each nucleotide by integrating the area under the corresponding peak.
-
Calculate the rate of substrate consumption and product formation to determine the this compound activity.
-
Mandatory Visualizations
Catalytic Cycle of this compound
Caption: A simplified representation of the sequential hydrolysis of ATP to AMP by this compound.
Purinergic Signaling Pathway
Caption: The role of this compound in modulating purinergic signaling at the cell surface.
Experimental Workflow for this compound Kinetics
References
An In-depth Technical Guide on the Role of Apyrase in Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular nucleotides, primarily adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules that mediate a vast array of physiological and pathological processes through purinergic P2 receptors. The concentration and duration of these signals are meticulously controlled by a family of cell surface enzymes known as ectonucleotidases. Foremost among these are the apyrases (specifically, ecto-nucleoside triphosphate diphosphohydrolases or E-NTPDases), with CD39 (ENTPD1) being the canonical member. This technical guide provides a comprehensive overview of the pivotal role of apyrase in the purinergic signaling cascade. It details the enzymatic function of this compound, its modulation of P2 receptor activation, and its profound implications in immunology, oncology, and inflammation. This document includes a summary of key quantitative data, detailed experimental protocols for measuring this compound activity, and visual diagrams of the core signaling pathways and experimental workflows to serve as a critical resource for researchers in the field.
Introduction to Purinergic Signaling
Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, most notably ATP and adenosine. Under physiological conditions, intracellular ATP concentrations are in the millimolar range, while extracellular levels are kept in the nanomolar range.[1] However, upon cellular stress, injury, or activation, ATP is released into the extracellular space where it functions as a potent signaling molecule, often described as a Damage-Associated Molecular Pattern (DAMP).[1][2]
Extracellular ATP and its breakdown product, ADP, exert their effects by binding to two families of P2 purinergic receptors:
-
P2X Receptors: Ligand-gated ion channels (ionotropic) comprising seven subtypes (P2X1-7).[3][4] Binding of ATP triggers the opening of a non-selective cation channel, leading to ion flux (Na⁺, K⁺, Ca²⁺) and rapid cellular responses such as neurotransmission, muscle contraction, and inflammation.
-
P2Y Receptors: G protein-coupled receptors (metabotropic) with eight subtypes in humans (P2Y1, 2, 4, 6, 11, 12, 13, 14). They are activated by ATP, ADP, UTP, UDP, and UDP-glucose, and they couple to various G proteins to initiate intracellular second messenger cascades, influencing a wide range of cellular functions.
The intensity and duration of P2 receptor signaling are tightly regulated. A key mechanism for signal termination is the enzymatic degradation of extracellular ATP and ADP, a role primarily fulfilled by this compound.
This compound: The Core Modulator of Purinergic Signaling
Enzymatic Function and Isoforms
This compound, technically known as ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase), is an enzyme that sequentially hydrolyzes the γ and β phosphate residues of nucleoside triphosphates and diphosphates. The most prominent and well-studied this compound in mammalian purinergic signaling is CD39 (also known as ENTPD1).
The core enzymatic reactions catalyzed by CD39 are:
-
ATP → ADP + Pi
-
ADP → AMP + Pi
This dual activity is critical, as it not only depletes the ligands for most P2 receptors (ATP and ADP) but also produces adenosine monophosphate (AMP). AMP is the substrate for another key ectoenzyme, ecto-5'-nucleotidase (CD73), which completes the degradation cascade to produce adenosine. Adenosine then acts on P1 purinergic receptors, often mediating effects that are counter-regulatory to those of ATP, such as immunosuppression. Thus, the CD39-adenosinergic axis is a critical control point in inflammation and immunity.
CD39 is an integral membrane protein with two transmembrane domains, leaving a large catalytic domain exposed to the extracellular space. Its activity is dependent on the presence of divalent cations, such as Ca²⁺ or Mg²⁺. While CD39 is the primary this compound in this context, the E-NTPDase family includes other membrane-bound and secreted isoforms with varying substrate specificities and tissue distributions.
Biochemical and Kinetic Properties
The enzymatic efficiency of this compound is crucial for its biological function. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), describe the affinity of the enzyme for its substrates and its maximum catalytic rate, respectively. This compound isoforms typically exhibit Kₘ values for ATP and ADP in the low micromolar range, indicating high affinity and enabling them to efficiently hydrolyze nucleotides even at the low concentrations found in pericellular spaces.
The Role of this compound in Modulating P2 Receptor Pathways
Termination of ATP/ADP-Mediated Signaling
By hydrolyzing extracellular ATP and ADP, this compound effectively terminates their signaling through P2X and P2Y receptors. This is a fundamental mechanism for preventing receptor desensitization and excitotoxicity that could result from excessive purinergic stimulation. For instance, in the nervous system, this compound is widely distributed and believed to regulate synaptic transmission mediated by ATP. In the context of inflammation, ATP released from damaged cells can activate the P2X7 receptor on immune cells, triggering the activation of the inflammasome and the release of pro-inflammatory cytokines like IL-1β. This compound activity limits this pro-inflammatory signaling by depleting the ATP ligand.
Generation of AMP for Adenosine Production
The sequential action of CD39 and CD73 transforms a pro-inflammatory, ATP-rich environment into an anti-inflammatory, adenosine-rich one. This is a critical pathway for immune homeostasis. In the tumor microenvironment (TME), high levels of CD39 and CD73 are often expressed on cancer cells and regulatory immune cells (like Tregs). This enzymatic activity generates high concentrations of adenosine, which suppresses the activity of effector T cells and natural killer (NK) cells, thereby promoting tumor immune evasion. Consequently, inhibiting CD39 is a major focus of modern cancer immunotherapy research, with the goal of reducing immunosuppressive adenosine and restoring potent anti-tumor immune responses.
Physiological and Pathophysiological Implications
The regulatory function of this compound is crucial in a multitude of contexts:
-
Immunology: CD39 on regulatory T cells is essential for their suppressive function. By degrading ATP, it protects Tregs from ATP-mediated apoptosis and generates adenosine to suppress other immune cells.
-
Oncology: High CD39 expression in tumors is often correlated with poor prognosis and resistance to immunotherapy. Targeting CD39 can shift the TME from an immunosuppressive to an immune-active state.
-
Thrombosis: Endothelial CD39 plays a key role in preventing platelet aggregation by degrading ADP, a potent platelet agonist that signals through P2Y12 receptors.
-
Inflammation: Administration of soluble this compound has shown therapeutic benefits in animal models of liver injury, sepsis, and transplant rejection by reducing ATP-driven inflammation.
Quantitative Data for this compound Isoforms
The kinetic properties of apyrases can vary between species and isoforms. The following table summarizes representative kinetic data for human CD39. These values are essential for constructing accurate models of purinergic signaling and for designing effective enzyme inhibitors.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Cation Requirement | Source Identifier/Reference |
| Human CD39 | ATP | 10 - 50 | ~25 | Ca²⁺ or Mg²⁺ | (Hypothetical, typical range) |
| Human CD39 | ADP | 15 - 60 | ~20 | Ca²⁺ or Mg²⁺ | (Hypothetical, typical range) |
| Potato this compound | ATP | 30 - 100 | Variable | Ca²⁺ | (Hypothetical, typical range) |
Note: Exact kinetic values can vary significantly based on the specific assay conditions (pH, temperature, cation concentration) and the source of the enzyme (recombinant vs. native, cell type). The values presented are illustrative of typical ranges found in the literature.
Key Experimental Protocols
Accurate measurement of this compound activity is fundamental to studying its role in purinergic signaling. Below are detailed methodologies for two common assay types.
Measurement of this compound Activity (Luminescence-based)
This method is highly sensitive and ideal for high-throughput screening (HTS) of this compound inhibitors. It quantifies the amount of ATP remaining after the enzymatic reaction.
Principle: The firefly luciferase enzyme uses ATP to produce light (bioluminescence). The amount of light generated is directly proportional to the ATP concentration. By measuring the luminescence before and after the this compound reaction, or more commonly, by measuring the ATP remaining at the end of the reaction, one can determine the enzyme's activity.
Materials:
-
This compound enzyme (e.g., recombinant human CD39 or potato this compound)
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 5 mM CaCl₂ and 2 mM MgCl₂
-
Substrate: Adenosine 5'-Triphosphate (ATP), high purity
-
Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates suitable for luminescence
-
Plate reader with luminescence detection capability
Protocol:
-
Reagent Preparation: Prepare all reagents as required. Dilute the this compound enzyme in cold assay buffer to the desired working concentration (e.g., 0.5-2 U/mL). Prepare ATP substrate to a working concentration of 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Assay Setup:
-
To appropriate wells of the microplate, add 25 µL of assay buffer (for control) or test compound diluted in assay buffer.
-
Add 25 µL of the diluted this compound enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Start the reaction by adding 50 µL of the 2x ATP solution to all wells. The final volume is now 100 µL.
-
Incubation: Incubate the plate for a defined period (e.g., 20-60 minutes) at 37°C. The incubation time should be optimized to achieve ~50-80% ATP consumption in the uninhibited control wells.
-
Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared luminescence detection reagent to each well. This reagent typically contains luciferase and luciferin, and also lyses cells and stops the enzymatic reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Analysis: this compound activity is inversely proportional to the luminescent signal. Calculate the percent inhibition for test compounds relative to a "no enzyme" control (0% activity) and a "vehicle" control (100% activity).
Measurement of this compound Activity (Colorimetric - Phosphate Detection)
This classic method measures the inorganic phosphate (Pi) released during ATP/ADP hydrolysis. The Taussky-Shorr method using a phosphomolybdate complex is a common example.
Principle: In an acidic environment, inorganic phosphate reacts with ammonium molybdate to form a phosphomolybdate complex. This complex is then reduced (e.g., by ferrous sulfate) to produce a stable blue color, the absorbance of which can be measured spectrophotometrically (typically at 660 nm). The amount of color is directly proportional to the amount of Pi released.
Materials:
-
This compound enzyme
-
Reaction Buffer: e.g., 40 mM Succinate Buffer, pH 6.5, with 4 mM CaCl₂
-
Substrate: ATP or ADP
-
Phosphate Standard Solution (e.g., KH₂PO₄)
-
Color Reagent (Taussky-Shorr Reagent): An acidic solution of ammonium molybdate and ferrous sulfate.
-
Clear, flat-bottom 96-well microplates
-
Spectrophotometer or plate reader capable of measuring absorbance at 660 nm
Protocol:
-
Standard Curve: Prepare a standard curve of known phosphate concentrations (e.g., 0-100 nmol) to correlate absorbance with the amount of Pi.
-
Reaction Setup:
-
In microcentrifuge tubes or a 96-well plate, set up the reaction mixtures. For a 100 µL final reaction volume, combine 50 µL of 2x Reaction Buffer, 25 µL of enzyme or buffer (for control), and 25 µL of water or test compound.
-
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., ATP to a final concentration of 1-2 mM).
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Reaction Termination and Color Development:
-
Stop the reaction by adding an equal volume (e.g., 100 µL) of the acidic Color Reagent.
-
Incubate at room temperature for 5-10 minutes to allow for full color development.
-
-
Data Acquisition: Measure the absorbance at 660 nm.
-
Analysis: Subtract the absorbance of the "no enzyme" blank from all readings. Use the phosphate standard curve to convert the absorbance values into the amount of Pi released (nmol). Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
Conclusion and Future Directions
This compound, particularly CD39, is a master regulator of purinergic signaling. By controlling the balance between extracellular ATP/ADP and adenosine, it plays a decisive role in a wide spectrum of biological processes, from neurotransmission to immune regulation. Its function as a molecular switch, capable of converting pro-inflammatory signals into anti-inflammatory ones, makes it a highly attractive target for therapeutic intervention.
For drug development professionals, the development of potent and selective inhibitors of CD39 holds immense promise for cancer immunotherapy, aiming to dismantle the immunosuppressive tumor microenvironment. Conversely, strategies to enhance this compound activity, perhaps through the administration of recombinant enzyme or small molecule activators, could offer novel treatments for acute inflammatory conditions. The detailed protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers dedicated to exploring the complex and therapeutically rich field of purinergic signaling.
References
- 1. Purinergic signalling in liver diseases: Pathological functions and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory role of CD39 and CD73 in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 4. P2 receptor - Wikipedia [en.wikipedia.org]
The Pivotal Role of Apyrase in Plant Growth and Development: A Technical Guide
Abstract: Plant apyrases, or nucleoside triphosphate-diphosphohydrolases (NTPDases), are increasingly recognized as critical regulators of plant growth and development. These enzymes catalyze the hydrolysis of extracellular nucleoside triphosphates and diphosphates (NTPs and NDPs), thereby modulating the concentration of signaling molecules such as adenosine triphosphate (ATP) in the apoplast. This technical guide provides an in-depth examination of the function of plant apyrases, with a focus on their role in key developmental processes and responses to environmental stimuli. We present a compilation of quantitative data from studies on apyrase manipulation, detailed experimental protocols for the functional analysis of these enzymes, and visual representations of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms by which apyrases govern plant physiology.
Introduction
Apyrases (APYs) are a conserved family of enzymes found across eukaryotes that hydrolyze the terminal phosphate groups from NTPs and NDPs.[1][2] In plants, these enzymes are localized in various cellular compartments, including the Golgi apparatus, cell wall, and plasma membrane, with their active sites often facing the extracellular space.[2][3] This extracellular orientation is crucial for their primary function in regulating the levels of extracellular ATP (eATP).
Plant cells release ATP into the apoplast under various conditions, including growth, mechanical stimulation, and stress.[3] This eATP acts as a signaling molecule, influencing a wide range of physiological processes such as cell elongation, root development, pollen tube growth, and stress responses. High concentrations of eATP can be inhibitory to growth, and therefore, its levels must be tightly controlled. Plant apyrases play a key role in this regulation by hydrolyzing eATP, thus fine-tuning the cellular responses to this important signal.
This guide will delve into the multifaceted roles of plant apyrases, summarizing the quantitative effects of their altered expression, providing detailed methodologies for their study, and illustrating the complex signaling networks in which they operate.
Quantitative Data on this compound Function
The modulation of this compound expression in transgenic plants has provided significant insights into their role in growth and development. The following tables summarize key quantitative findings from studies involving the overexpression or suppression of this compound genes, primarily in the model organism Arabidopsis thaliana.
| Table 1: Effects of this compound Suppression on Plant Growth and Development | |
| Parameter | Observation |
| Primary Root Growth | Suppression of AtAPY1 and AtAPY2 expression leads to a dwarf phenotype with significantly reduced primary root growth. |
| Lateral Root Formation | This compound-suppressed lines exhibit a drastic reduction in the number of lateral roots compared to wild-type plants. For instance, in 14-day-old light-grown seedlings, this compound-suppressed lines (R2-4A, R2-14D, R2-17E) had an average of 0.39 to 2.03 lateral roots, while the control line (apy2) had an average of 6.65. |
| Hypocotyl Elongation (Etiolated) | Suppression of AtAPY1 in an apy2 mutant background results in significantly shorter hypocotyls in dark-grown seedlings. |
| Pollen Germination | Double knockout mutants of AtAPY1 and AtAPY2 show complete inhibition of pollen germination. The germination rate of pollen from double heterozygous plants is reduced by approximately 25%, correlating with the expected fraction of double knockout pollen. |
| Cell Wall Composition | Suppression of this compound leads to changes in cell wall composition, including increased lignification and decreased methyl ester bonds. |
| Gene Expression | This compound suppression induces significant changes in the expression of genes involved in biotic stress responses and cell wall modification. |
| Table 2: Effects of this compound Overexpression on Plant Growth and Development | |
| Parameter | Observation |
| Primary Root Growth | Overexpression of AtAPY1 and AtAPY2 promotes primary root growth. |
| Root Skewing | Seedlings overexpressing AtAPY1 show decreased root skewing on tilted agar surfaces. |
| Hypocotyl Elongation (Etiolated) | Overexpression of AtAPY1 results in a 15% increase in the length of etiolated hypocotyls compared to wild-type. |
| Pollen Tube Growth | Pollen tubes overexpressing an this compound exhibit faster growth rates. |
| Phosphate Scavenging | Overexpression of a pea this compound in Arabidopsis enhances the plant's ability to scavenge extracellular phosphate. |
| Toxin Resistance | Transgenic lines overexpressing a pea this compound show increased resistance to toxins like cycloheximide. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of plant apyrases.
This compound Activity Assay (Phosphomolybdate Method)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by this compound.
Materials:
-
Plant tissue or purified enzyme extract
-
Reaction Buffer: 40 mM Succinate Buffer with 4 mM CaCl₂, pH 6.5
-
Substrate Solution: 2.0 mM ATP in Reaction Buffer
-
Taussky-Shorr Reagent (TSCR): Prepared by dissolving 5 g of Ferrous Sulfate Heptahydrate in 70 ml of deionized water, then adding 10 ml of 10% (w/v) Ammonium Molybdate in 10 N H₂SO₄, and bringing the final volume to 100 ml with deionized water.
-
Phosphorus Standard Solution (20 µg/ml Pi)
-
Spectrophotometer
Procedure:
-
Prepare the enzyme extract from plant tissue.
-
Set up the reaction by adding 1.9 ml of Substrate Solution to a test tube and equilibrating to 30°C.
-
Initiate the reaction by adding 0.1 ml of the enzyme solution. For the blank, add 0.1 ml of deionized water.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 1.0 ml of TSCR.
-
Immediately measure the absorbance at 660 nm.
-
Prepare a standard curve using the Phosphorus Standard Solution to determine the amount of Pi released.
-
One unit of this compound activity is defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphate from ATP per minute at pH 6.5 and 30°C.
Quantitative Real-Time PCR (RT-qPCR) for this compound Gene Expression
This protocol outlines the steps for analyzing the transcript abundance of this compound genes.
Materials:
-
Plant tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Gene-specific primers for this compound genes and a reference gene (e.g., eEF-1α)
-
SYBR Green qPCR Master Mix
-
Real-Time PCR Detection System
Procedure:
-
Extract total RNA from plant tissue using a suitable kit and treat with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase.
-
Set up the qPCR reaction in a total volume of 15 µL containing: 7.5 µL of 2X SYBR Green qPCR Master Mix, 1 µL of each forward and reverse primer (5 pmol/µL), 2 µL of diluted cDNA, and 3.5 µL of nuclease-free water.
-
Perform the qPCR using a program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s, an appropriate annealing temperature (e.g., 55-60°C) for 30 s, and 72°C for 40 s.
-
Perform a dissociation curve analysis to verify the specificity of the PCR products.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.
In Vitro Pollen Germination Assay
This assay is used to assess the viability and germination efficiency of pollen from wild-type and mutant plants.
Materials:
-
Pollen germination medium (e.g., 18% sucrose, 0.01% boric acid, 1 mM CaCl₂, 1 mM Ca(NO₃)₂, 1 mM MgSO₄, pH 7.0, solidified with 1.5% agar)
-
Petri dishes or microscope slides
-
Microscope
Procedure:
-
Prepare the pollen germination medium and pour it into petri dishes or onto microscope slides.
-
Collect freshly opened flowers and gently tap them to release pollen onto the surface of the medium.
-
Incubate the plates at room temperature for 3-6 hours.
-
Observe the pollen under a microscope and count the number of germinated and non-germinated pollen grains in several fields of view.
-
A pollen grain is considered germinated if the length of the pollen tube is at least equal to the diameter of the pollen grain.
-
Calculate the germination percentage for each genotype.
Measurement of Extracellular ATP
This protocol uses the luciferin-luciferase assay to quantify the concentration of ATP in the extracellular medium of seedlings.
Materials:
-
Plant seedlings
-
Liquid growth medium
-
ATP Assay Kit (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Grow seedlings in liquid medium for a specified period.
-
Carefully collect the liquid medium without damaging the seedlings.
-
Prepare the ATP detection cocktail by mixing luciferase and D-luciferin in the assay buffer according to the manufacturer's instructions.
-
In a luminometer tube or a 96-well plate, mix a sample of the collected medium with the ATP detection cocktail.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve with known concentrations of ATP to quantify the eATP concentration in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving plant apyrases and a typical experimental workflow for their characterization.
Caption: A simplified signaling pathway illustrating the role of plant this compound in modulating eATP-mediated responses.
Caption: A typical experimental workflow for characterizing the role of a plant this compound.
Conclusion and Future Directions
The evidence presented in this guide underscores the critical function of plant apyrases as key regulators of growth and development through their modulation of extracellular ATP signaling. The manipulation of this compound expression has profound and quantifiable effects on various aspects of plant physiology, from root architecture to reproductive success. The detailed protocols provided herein offer a robust framework for the continued investigation of these important enzymes.
Future research in this field will likely focus on several key areas. The identification and characterization of the full complement of this compound isoforms in agriculturally important crop species could pave the way for novel strategies to enhance yield and stress tolerance. Furthermore, the development of specific chemical inhibitors or activators of plant apyrases could provide powerful tools for both basic research and agricultural applications. A deeper understanding of the interplay between eATP signaling and other hormonal pathways will also be crucial for a complete picture of how plant growth is regulated. The continued application of advanced genetic, biochemical, and imaging techniques will undoubtedly unravel further complexities of this compound function and solidify their status as central players in the intricate network governing plant life.
References
An In-depth Technical Guide on the Function of Apyrase in Insect Saliva During Blood-Feeding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apyrase, a key enzyme found in the saliva of hematophagous insects, plays a critical role in facilitating blood-feeding by counteracting host hemostasis. This technical guide provides a comprehensive overview of the function, biochemical properties, and mechanism of action of insect salivary this compound. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of entomology, hematology, and pharmacology, as well as for professionals involved in the development of novel anti-thrombotic and anti-platelet therapies.
Introduction
Blood-feeding insects have evolved a sophisticated arsenal of salivary components to overcome the formidable challenge of obtaining a blood meal from their vertebrate hosts. A primary obstacle is the host's rapid hemostatic response, which involves vasoconstriction, platelet aggregation, and blood coagulation to prevent blood loss. A central player in the insect's anti-hemostatic strategy is the enzyme this compound (ATP-diphosphohydrolase), which is ubiquitously present in the saliva of blood-feeding arthropods.
This compound facilitates hematophagy by hydrolyzing adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP) and inorganic phosphate.[1] Since ADP is a potent agonist of platelet aggregation, its rapid degradation by this compound at the feeding site effectively inhibits the formation of a platelet plug, thereby maintaining blood fluidity and ensuring a successful blood meal for the insect.[1] The critical role of this compound is underscored by experiments where the removal of salivary glands from blood-feeding insects leads to increased probing times and reduced feeding efficiency on live hosts.
This guide will delve into the core aspects of insect salivary this compound, providing quantitative data on its enzymatic activity, detailed methodologies for its characterization, and visual diagrams to elucidate its mechanism of action and the experimental approaches used to study it.
Biochemical and Kinetic Properties of Insect Salivary this compound
The biochemical properties of this compound can vary among different insect species, reflecting adaptations to their specific hosts and feeding strategies. Key parameters such as molecular weight, pH optimum, and kinetic constants (Km and Vmax) are crucial for understanding the enzyme's function and potential for therapeutic applications.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from various blood-feeding insects.
| Insect Species | Molecular Weight (kDa) | Optimal pH | Divalent Cation Requirement | Reference |
| Aedes aegypti (Yellow fever mosquito) | 68 | 9.0 | Ca²⁺ or Mg²⁺ | |
| Culicoides variipennis (Biting midge) | 35 | 8.5 | Ca²⁺ or Mg²⁺ | |
| Ctenocephalides felis (Cat flea) | 57 and 44 | 7.0 - 9.0 | Ca²⁺ (Mg²⁺ equally effective) | |
| Anopheles gambiae (Malaria mosquito) | Not specified | Not specified | Ca²⁺ |
Table 1: General Biochemical Properties of Insect Salivary Apyrases.
| Insect Species | Substrate | Km (µM) | Vmax | Reference |
| Aedes aegypti (recombinant) | ADP | 12.5 | Not specified | |
| ATP | 15.0 | Not specified | ||
| Ctenocephalides felis | ADP | ~66 | Not specified |
Table 2: Kinetic Parameters of Insect Salivary Apyrases.
| Insect Species | Agonist | IC₅₀ | Reference |
| Aedes aegypti (56 kDa protein) | ADP | 40-50% inhibition (concentration not specified as IC₅₀) |
Table 3: Inhibitory Activity of Insect Salivary this compound on Platelet Aggregation.
Mechanism of Action: Inhibition of Hemostasis
The primary function of salivary this compound during blood-feeding is to disrupt the host's hemostatic cascade, specifically by targeting platelet activation and aggregation.
Upon tissue injury caused by the insect's mouthparts, damaged endothelial cells and activated platelets release ATP and ADP. ADP, in particular, is a key signaling molecule that binds to P2Y1 and P2Y12 purinergic receptors on the surface of platelets.
-
P2Y1 Receptor Activation: Binding of ADP to the Gq-coupled P2Y1 receptor leads to the activation of phospholipase C (PLC), which in turn triggers an increase in intracellular calcium concentration ([Ca²⁺]i) and platelet shape change.
-
P2Y12 Receptor Activation: The Gi-coupled P2Y12 receptor, upon ADP binding, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP further potentiates platelet activation and aggregation.
Salivary this compound, by rapidly hydrolyzing ATP and ADP to AMP, prevents their interaction with these receptors, thereby short-circuiting the platelet activation cascade. This leads to a significant reduction in intracellular calcium mobilization and prevents the conformational changes in the glycoprotein IIb/IIIa receptor that are necessary for fibrinogen binding and platelet aggregation. The overall effect is the maintenance of a localized, fluid pool of blood from which the insect can feed.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of platelet activation and the inhibitory role of insect salivary this compound.
Caption: this compound inhibits platelet aggregation by hydrolyzing ATP and ADP.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of insect salivary this compound.
Purification of this compound from Insect Salivary Glands
This protocol describes a general method for the purification of this compound from insect salivary glands using a two-step chromatography process.
Materials:
-
Dissecting microscope and fine-tipped forceps
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge
-
HPLC system
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Gel filtration chromatography column (e.g., Sephacryl S-200)
-
Dissection buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Homogenization buffer (e.g., 20 mM Tris-HCl, pH 8.0, with protease inhibitors)
-
Anion-exchange buffer A (e.g., 20 mM Tris-HCl, pH 8.0)
-
Anion-exchange buffer B (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl)
-
Gel filtration buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
Procedure:
-
Salivary Gland Dissection: Dissect salivary glands from the desired number of insects under a dissecting microscope in ice-cold dissection buffer.
-
Homogenization: Pool the dissected glands in a minimal volume of ice-cold homogenization buffer and homogenize thoroughly.
-
Clarification: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble salivary proteins.
-
Anion-Exchange Chromatography:
-
Equilibrate the anion-exchange column with buffer A.
-
Load the clarified supernatant onto the column.
-
Wash the column with several volumes of buffer A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-100% buffer B over several column volumes.
-
Collect fractions and assay each for this compound activity.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the anion-exchange step and concentrate if necessary.
-
Equilibrate the gel filtration column with gel filtration buffer.
-
Load the concentrated, partially purified this compound onto the column.
-
Elute with gel filtration buffer at a constant flow rate.
-
Collect fractions and assay for this compound activity. The fractions containing the highest specific activity represent the purified this compound.
-
This compound Activity Assay (Malachite Green Method)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Materials:
-
96-well microplate
-
Microplate reader
-
This compound sample (purified or salivary gland extract)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM CaCl₂)
-
Substrate solution (e.g., 2 mM ATP or ADP in assay buffer)
-
Malachite green reagent (solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid)
-
Phosphate standard solution (e.g., KH₂PO₄)
Procedure:
-
Standard Curve: Prepare a series of phosphate standards of known concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the this compound sample to the wells. Include a negative control (buffer only) and a positive control (commercially available this compound).
-
Initiate Reaction: Add the substrate solution (ATP or ADP) to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the this compound (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Color Development: Stop the reaction and develop the color by adding the malachite green reagent to all wells. The reagent will form a colored complex with the released inorganic phosphate.
-
Measurement: After a short incubation at room temperature (e.g., 15 minutes) for color stabilization, measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Calculation: Determine the amount of phosphate released by the this compound sample by comparing its absorbance to the standard curve. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of inorganic phosphate per minute under the specified conditions.
Platelet Aggregation Inhibition Assay
This assay measures the ability of insect salivary this compound to inhibit platelet aggregation induced by an agonist like ADP.
Materials:
-
Platelet aggregometer
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound sample
-
Platelet agonist (e.g., ADP, collagen)
-
Tyrode's buffer
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes. To obtain washed platelets, further centrifuge the PRP at a higher speed and resuspend the platelet pellet in Tyrode's buffer.
-
Assay Setup: Place a sample of PRP or washed platelets in the aggregometer cuvette and allow it to equilibrate to 37°C with constant stirring.
-
Pre-incubation: Add the this compound sample or control buffer to the platelet suspension and incubate for a short period (e.g., 1-2 minutes).
-
Induce Aggregation: Add the platelet agonist (e.g., ADP) to induce aggregation.
-
Monitor Aggregation: The aggregometer will monitor the change in light transmittance through the platelet suspension over time. As platelets aggregate, the transmittance increases.
-
Data Analysis: The extent of inhibition is calculated by comparing the aggregation curve in the presence of the this compound sample to the control curve (agonist alone). The IC₅₀ value (the concentration of this compound required to inhibit 50% of the maximal aggregation) can be determined by testing a range of this compound concentrations.
Visualizations of Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for this compound purification and the logical relationship of its function in blood-feeding.
Caption: Workflow for the purification of this compound from insect salivary glands.
Caption: Logical flow of this compound's role in successful blood-feeding.
Conclusion and Future Directions
Insect salivary this compound is a powerful anti-hemostatic agent that plays a pivotal role in the success of blood-feeding by hematophagous insects. Its ability to efficiently hydrolyze ATP and ADP makes it a potent inhibitor of platelet aggregation. The detailed understanding of its biochemical properties, mechanism of action, and the experimental methods for its study, as outlined in this guide, provides a solid foundation for further research.
Future research in this area could focus on:
-
Expanding the quantitative dataset: Characterizing apyrases from a wider range of insect species, including determination of Vmax and IC₅₀ values, will allow for more comprehensive comparative analyses and a deeper understanding of the evolutionary adaptations of these enzymes.
-
High-resolution structural studies: Elucidating the three-dimensional structure of various insect apyrases will provide insights into their active sites and substrate specificity, which can inform the design of novel inhibitors or this compound-based therapeutics.
-
Therapeutic potential: Given its potent anti-platelet activity, insect salivary this compound and its derivatives represent promising candidates for the development of new anti-thrombotic drugs with potentially fewer side effects than existing therapies.
The study of insect salivary this compound not only enhances our knowledge of insect biology and vector-host interactions but also holds significant promise for the development of innovative solutions in medicine.
References
Substrate Specificity of Apyrase: A Technical Guide on ATP versus ADP Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apyrase (EC 3.6.1.5), a nucleoside triphosphate-diphosphohydrolase, is a critical enzyme involved in the modulation of purinergic signaling by catalyzing the sequential hydrolysis of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP) and inorganic phosphate (Pi).[1] This enzymatic activity plays a pivotal role in various physiological and pathological processes, including neurotransmission, inflammation, and thrombosis, by controlling the concentration of these key signaling nucleotides. The substrate specificity of this compound for ATP versus ADP is a crucial aspect of its function, as the relative rates of hydrolysis determine the balance of these signaling molecules in the extracellular environment. This technical guide provides an in-depth analysis of this compound substrate specificity, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Analysis of Substrate Specificity
The substrate preference of this compound for ATP versus ADP can vary significantly depending on the source of the enzyme (e.g., plant, parasite, or mammalian), the specific isoenzyme, and the presence of divalent cations.[1][2] The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are key indicators of substrate affinity and catalytic efficiency.
Kinetic Parameters for ATP and ADP Hydrolysis
The following table summarizes the kinetic parameters for this compound from various sources, highlighting the differences in substrate specificity.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol Pi/min/mg protein) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | ATP:ADP Hydrolysis Ratio | Reference |
| Trichomonas vaginalis | ATP | 49.2 ± 2.8 | 49.4 ± 7.1 | - | - | ~1:1 | [3] |
| ADP | 49.9 ± 10.4 | 48.3 ± 6.9 | - | - | [3] | ||
| Soluble human CD39 (this compound) | ATP | 12 | - | 4.6 | 3.83 x 10⁵ | ~3.5:1 (based on kcat) | |
| ADP | 7 | - | 1.3 | 1.86 x 10⁵ | |||
| Potato (Solanum tuberosum) - Isoenzyme A | ATP | - | - | - | - | ~10:1 | |
| Potato (Solanum tuberosum) - Isoenzyme B | ATP | - | - | - | - | ~1:1 | |
| Recombinant E. coli this compound | ATP | - | - | - | - | 14:1 |
Note: "-" indicates that the data was not provided in the cited source. The ATP:ADP hydrolysis ratio can be influenced by the specific assay conditions.
Experimental Protocols for this compound Activity Assays
The determination of this compound activity and its substrate specificity relies on accurate and reproducible experimental methods. Two common approaches are the measurement of inorganic phosphate (Pi) release and the monitoring of ATP depletion.
Colorimetric Assay for Inorganic Phosphate (Pi) Release (Taussky-Shorr Method)
This method is a classic and widely used technique to quantify the amount of inorganic phosphate released during the enzymatic reaction.
Principle: The assay is based on the reaction of inorganic phosphate with ammonium molybdate in the presence of a reducing agent (e.g., ferrous sulfate) to form a colored complex, which can be measured spectrophotometrically.
Reagents:
-
Assay Buffer: 40 mM Succinate Buffer with 4 mM Calcium Chloride, pH 6.5 at 30°C.
-
Substrate Solution: 2.0 mM ATP or ADP solution prepared in Assay Buffer.
-
Enzyme Solution: this compound solution of appropriate concentration.
-
Color Reagent (Taussky-Shorr Reagent): A solution containing ammonium molybdate and ferrous sulfate in sulfuric acid.
-
Phosphate Standard Solution: A solution of known phosphate concentration for generating a standard curve.
Procedure:
-
Prepare the reaction mixture containing the Assay Buffer and the substrate solution (ATP or ADP).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the this compound enzyme solution.
-
Incubate the reaction for a specific period (e.g., 10 minutes).
-
Stop the reaction by adding the Color Reagent.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) after color development.
-
Calculate the amount of inorganic phosphate released by comparing the absorbance to a standard curve.
Luminescence-Based Assay for ATP Depletion
This is a highly sensitive method that continuously monitors the hydrolysis of ATP.
Principle: The assay utilizes the firefly luciferase system, where the light produced is directly proportional to the ATP concentration. As this compound hydrolyzes ATP, the luminescence signal decreases over time.
Reagents:
-
Assay Buffer: Appropriate buffer compatible with both this compound and luciferase (e.g., Tris-based buffers).
-
Substrate Solution: ATP solution at a known concentration.
-
Enzyme Solution: this compound solution.
-
Luciferin-Luciferase Reagent: A commercially available or self-prepared reagent containing luciferin and luciferase.
Procedure:
-
In a multi-well plate, add the Assay Buffer and the luciferin-luciferase reagent.
-
Add the ATP substrate to initiate the luminescence reaction and obtain a baseline reading.
-
Initiate the this compound-catalyzed reaction by adding the this compound enzyme solution.
-
Continuously monitor the luminescence signal using a luminometer.
-
The rate of decrease in luminescence is proportional to the ATPase activity of the this compound.
Signaling Pathways and Experimental Workflows
This compound plays a crucial role in various biological processes by modulating the levels of extracellular nucleotides. The following diagrams illustrate a key signaling pathway and a common experimental workflow involving this compound.
Caption: Modulation of Purinergic Signaling by this compound.
The diagram above illustrates how this compound, in concert with other ecto-enzymes, regulates the activation of P2 and P1 purinergic receptors by controlling the extracellular concentrations of ATP, ADP, and AMP.
Caption: Role of this compound in the Pyrosequencing Workflow.
This workflow demonstrates the essential function of this compound in pyrosequencing technology, where it removes residual nucleotides and ATP after each cycle to prevent interference with the subsequent nucleotide addition and light detection steps.
Conclusion
The substrate specificity of this compound for ATP versus ADP is a multifaceted characteristic that is fundamental to its biological function. As highlighted in this guide, the ATP:ADP hydrolysis ratio can vary substantially among different apyrases, a factor that must be considered in experimental design and data interpretation. The provided experimental protocols offer robust methods for characterizing this compound activity, while the diagrams illustrate the broader context of this compound function in cellular signaling and biotechnology. For researchers and professionals in drug development, a thorough understanding of this compound substrate specificity is paramount for elucidating its role in health and disease and for the development of targeted therapeutic interventions.
References
Methodological & Application
Application Notes and Protocols for Recombinant Apyrase Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apyrase (EC 3.6.1.5), a nucleoside triphosphate-diphosphohydrolase, is a crucial enzyme that catalyzes the sequential hydrolysis of ATP to ADP and subsequently to AMP. This enzymatic activity plays a significant role in various biological processes by modulating the levels of extracellular nucleotides, which act as signaling molecules. In research and drug development, recombinant this compound is a valuable tool for studying purinergic signaling pathways, controlling nucleotide concentrations in enzymatic assays, and as a potential therapeutic agent for conditions involving platelet aggregation. This document provides detailed protocols for the expression and purification of recombinant this compound from two common expression systems: Escherichia coli and insect cells.
Data Presentation
Table 1: Representative Purification of Recombinant Potato this compound from E. coli
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 2500 | 5000 | 2 | 100 | 1 |
| Ni-NTA Affinity | 50 | 4000 | 80 | 80 | 40 |
| Cibacron Blue Affinity | 1.5 | 3000 | 2000 | 60 | 1000 |
Note: This table presents representative data to illustrate the expected outcomes of the purification process. Actual results may vary.
Table 2: Comparison of Recombinant this compound Production
| Expression System | Source Organism | Purification Method | Final Yield | Key References |
| E. coli (Origami B DE3) | Potato (Solanum tuberosum) | Ni-affinity and Cibacron Blue-affinity chromatography | ~0.5 mg/L of culture | [1][2] |
| Baculovirus/Insect Cells | Mosquito (Aedes aegypti) | Anion-exchange chromatography | 18 mg/L of medium | [3] |
Experimental Protocols
Protocol 1: Recombinant Potato this compound Purification from E. coli
This protocol is adapted from a method for producing soluble, active potato this compound in E. coli.[1][2]
1. Expression in E. coli
a. Co-transform E. coli Origami B (DE3) cells with a plasmid encoding the this compound gene (with a C-terminal His6-tag) and a plasmid for the disulfide isomerase DsbC. b. Grow the cells in a suitable rich medium at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with 50 µM IPTG and continue to grow the culture overnight at a reduced temperature of 18°C. d. Harvest the cells by centrifugation.
2. Cell Lysis
a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at high speed to pellet cell debris.
3. Ni-NTA Affinity Chromatography
a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. c. Elute the His-tagged this compound using a linear gradient of increasing imidazole concentration (e.g., 20-500 mM). d. Collect fractions and analyze by SDS-PAGE to identify those containing the recombinant this compound.
4. Cibacron Blue Affinity Chromatography
a. Pool the this compound-containing fractions from the Ni-NTA step and dialyze against a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl) containing 1 mM CaCl2. b. Load the dialyzed sample onto a Cibacron Blue affinity column pre-equilibrated with the same buffer. c. Wash the column thoroughly with the equilibration buffer. d. Elute the this compound using a gradient of increasing NaCl concentration. Including a low concentration of urea (e.g., 0.5 M) in the elution buffer can improve the yield. e. Collect fractions, analyze by SDS-PAGE for purity, and pool the purest fractions.
5. Dialysis and Storage
a. Dialyze the final purified protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol). b. Determine the protein concentration, aliquot, and store at -80°C.
Protocol 2: Recombinant Mosquito this compound Purification from Insect Cells
This protocol is based on the expression of mosquito salivary this compound using a baculovirus/insect cell system.
1. Expression in Insect Cells
a. Co-transfect Sf9 or Hi5 insect cells with a baculovirus transfer vector containing the mosquito this compound gene and linearized baculovirus DNA to generate recombinant baculovirus. b. Amplify the recombinant baculovirus stock. c. Infect a large-scale culture of insect cells with the high-titer virus stock. d. Allow protein expression to proceed for the optimal duration (typically 48-72 hours post-infection). e. Harvest the culture medium containing the secreted recombinant this compound.
2. Anion-Exchange Chromatography
a. Clarify the culture medium by centrifugation and filtration to remove cells and debris. b. Load the clarified medium onto a strong anion-exchange chromatography column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0). c. Wash the column with the equilibration buffer to remove unbound proteins. d. Elute the bound this compound using a linear gradient of increasing NaCl concentration (e.g., 0-1 M). e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified this compound.
3. Concentration and Storage
a. Pool the pure fractions and concentrate using an appropriate ultrafiltration device. b. Exchange the buffer to a suitable storage buffer (e.g., PBS with 10% glycerol). c. Determine the final protein concentration, aliquot, and store at -80°C.
Protocol 3: this compound Activity Assay (Colorimetric)
This assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
1. Reagents
a. Assay Buffer: 40 mM Succinate Buffer, 4 mM CaCl2, pH 6.5. b. Substrate: 2 mM ATP or ADP in Assay Buffer. c. This compound Solution: Dilute the purified this compound to a suitable concentration (e.g., 0.5 - 1.5 units/mL) in cold deionized water. d. Colorimetric Reagent (e.g., Taussky-Shorr reagent).
2. Procedure
a. In a microplate well or microcentrifuge tube, mix the Assay Buffer and Substrate solution. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the this compound Solution. d. Incubate at 30°C for a defined period (e.g., 10 minutes). e. Stop the reaction by adding the Colorimetric Reagent. f. Measure the absorbance at the appropriate wavelength (e.g., 660 nm). g. Determine the amount of Pi released by comparing to a standard curve prepared with a phosphate standard.
One unit of this compound is defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphate from ATP or ADP per minute at pH 6.5 at 30°C.
Visualizations
This compound-Mediated Regulation of Purinergic Signaling
Caption: this compound regulates purinergic signaling by hydrolyzing extracellular ATP and ADP.
Experimental Workflow for Recombinant this compound Purification from E. coli
References
- 1. Time- and cost-efficient bacterial expression and purification of potato this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time- and cost-efficient bacterial expression and purification of potato this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of functional recombinant mosquito salivary this compound: a potential therapeutic platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Apyrase Activity Assay: A Detailed Protocol for Researchers
Application Note and Protocol
This document provides a comprehensive, step-by-step protocol for determining apyrase activity using a colorimetric assay. The protocol is designed for researchers, scientists, and drug development professionals who are investigating the enzymatic activity of this compound and its modulation by potential inhibitors.
Introduction
This compound (EC 3.6.1.5) is an enzyme that catalyzes the hydrolysis of ATP to ADP and subsequently to AMP, with the release of inorganic phosphate (Pi) at each step.[1] This enzyme plays a crucial role in regulating nucleotide signaling by controlling the levels of extracellular ATP (eATP).[2][3] Altered this compound activity has been implicated in various physiological and pathological processes, including plant growth and stress responses, making it a target of interest in both agricultural and pharmaceutical research.[2][4]
This protocol details a colorimetric method for quantifying this compound activity by measuring the amount of inorganic phosphate released from the hydrolysis of ATP or ADP. The assay is based on the reaction of phosphate with a molybdate solution to form a colored complex, which can be measured spectrophotometrically.
Principle of the Assay
The enzymatic reaction catalyzed by this compound is as follows:
ATP + H₂O → ADP + Pi ADP + H₂O → AMP + Pi
The liberated inorganic phosphate (Pi) is detected using a colorimetric method. In the presence of an acidic molybdate solution, inorganic phosphate forms a phosphomolybdate complex. This complex is then reduced by a reducing agent, such as ferrous sulfate, to produce a stable blue-colored solution. The intensity of the blue color is directly proportional to the amount of inorganic phosphate released and is quantified by measuring the absorbance at 660 nm.
Materials and Reagents
Reagent Preparation
Detailed instructions for preparing the necessary reagents are provided in the table below. It is recommended to use high-purity water and analytical grade reagents.
| Reagent | Component | Preparation Instructions | Storage |
| Assay Buffer | 40 mM Succinate Buffer, 4 mM Calcium Chloride, pH 6.5 | Dissolve Succinic Acid and Calcium Chloride in deionized water. Adjust pH to 6.5 at 30°C with 5 M KOH. | 4°C |
| Substrate Solution | 2.0 mM ATP or ADP Solution | Dissolve Adenosine 5'-Triphosphate (ATP) or Adenosine 5'-Diphosphate (ADP) in Assay Buffer. Adjust pH to 6.5 at 30°C with 1 M NaOH. | -20°C in aliquots |
| This compound Enzyme Solution | This compound | Immediately before use, prepare a solution containing 0.5 - 1.5 units/mL of this compound in cold deionized water. | On ice |
| Phosphorus Standard | 20 µg/mL (0.645 µmoles/mL) Phosphorus Standard Solution | Use a commercially available phosphorus standard solution. | As per manufacturer's instructions |
| Ammonium Molybdate Solution | 10% (w/v) Ammonium Molybdate in 10 N H₂SO₄ | Dissolve Ammonium Molybdate in 10 N H₂SO₄. | Room Temperature |
| Color Reagent (Taussky-Shorr Reagent) | Ferrous Sulfate Heptahydrate | Prepare fresh. Add 10 mL of 10% Ammonium Molybdate Solution to 70 mL of deionized water. Add 5 g of Ferrous Sulfate Heptahydrate and mix until dissolved. Bring the final volume to 100 mL with deionized water. | Use immediately |
Experimental Protocol
Standard Curve Preparation
A standard curve is essential for determining the amount of phosphate liberated in the enzymatic reaction.
-
Prepare a series of dilutions of the Phosphorus Standard Solution in deionized water to obtain concentrations ranging from 0 to 20 µg/mL.
-
Pipette 2.0 mL of each standard dilution into separate test tubes.
-
Add 1.0 mL of the Color Reagent to each tube and mix thoroughly.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 660 nm against a blank containing only deionized water and the Color Reagent.
-
Plot the absorbance values against the corresponding phosphate concentrations (in µmoles) to generate a standard curve.
This compound Activity Assay
The following table outlines the pipetting scheme for the this compound activity assay.
| Reagent | Test (mL) | Blank (mL) |
| Substrate Solution (ATP or ADP) | 1.90 | 1.90 |
| Equilibrate to 30°C | ||
| This compound Enzyme Solution | 0.10 | - |
| Deionized Water | - | 0.10 |
| Mix and incubate at 30°C for exactly 10 minutes | ||
| Color Reagent | 1.00 | 1.00 |
| Mix and incubate at room temperature for 5 minutes |
Procedure:
-
Pipette 1.90 mL of the pre-warmed Substrate Solution into both the "Test" and "Blank" tubes.
-
Equilibrate the tubes to 30°C.
-
To the "Test" tube, add 0.10 mL of the this compound Enzyme Solution.
-
To the "Blank" tube, add 0.10 mL of deionized water.
-
Immediately mix by swirling and incubate at 30°C for exactly 10 minutes.
-
Stop the reaction by adding 1.0 mL of the Color Reagent to each tube and mix well.
-
Incubate at room temperature for 5 minutes to allow for color development.
-
Measure the absorbance of both the "Test" and "Blank" samples at 660 nm using a spectrophotometer.
Data Analysis
-
Calculate the net absorbance: Subtract the absorbance of the "Blank" from the absorbance of the "Test" sample.
-
Determine the amount of phosphate liberated: Use the standard curve to determine the micromoles (µmoles) of inorganic phosphate corresponding to the net absorbance.
-
Calculate this compound Activity: The activity of the this compound enzyme is calculated using the following formula:
Units/mL enzyme = (µmoles of Pi liberated) / (0.1 mL enzyme) x (10 min)
One unit of this compound is defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphate from ATP (or ADP) per minute at pH 6.5 and 30°C.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the this compound activity assay.
Caption: Workflow for the colorimetric this compound activity assay.
This compound Signaling Pathway
This compound plays a critical role in regulating purinergic signaling by modulating the concentration of extracellular ATP (eATP).
Caption: Role of this compound in modulating purinergic signaling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no color development | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions (-20°C). |
| Incorrect pH of buffer or substrate | Verify the pH of all solutions before use. | |
| Inactive color reagent | Prepare the Taussky-Shorr reagent fresh for each experiment. | |
| High background in blank | Phosphate contamination in reagents | Use high-purity water and reagents. |
| Spontaneous hydrolysis of substrate | Prepare substrate solutions fresh or store in aliquots at -20°C to minimize freeze-thaw cycles. | |
| Inconsistent results | Inaccurate pipetting | Calibrate pipettes regularly. |
| Temperature fluctuations | Ensure the water bath or incubator is maintained at a constant 30°C. | |
| Variation in incubation times | Use a timer to ensure precise incubation times for all samples. |
Conclusion
This protocol provides a reliable and reproducible method for the determination of this compound activity. Adherence to the detailed steps, including careful reagent preparation and precise execution of the assay, is crucial for obtaining accurate and consistent results. The provided diagrams offer a visual guide to the experimental workflow and the relevant biological pathway, aiding in the understanding and implementation of this assay in a research setting.
References
- 1. neb.com [neb.com]
- 2. This compound Suppression Raises Extracellular ATP Levels and Induces Gene Expression and Cell Wall Changes Characteristic of Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apyrases (Nucleoside Triphosphate-Diphosphohydrolases) Play a Key Role in Growth Control in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth regulation by apyrases: Insights from altering their expression level in different organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Apyrase for dNTP Removal in PCR Product Cleanup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Following Polymerase Chain Reaction (PCR), the reaction mixture contains the desired DNA amplicon, as well as residual primers, unincorporated deoxynucleoside triphosphates (dNTPs), DNA polymerase, and salts. For many downstream applications, such as Sanger sequencing, Next-Generation Sequencing (NGS), cloning, or genotyping, these contaminants can interfere with subsequent enzymatic reactions and must be removed.[1][2] Unincorporated dNTPs, in particular, can disrupt the nucleotide balance required for sequencing or ligation reactions, leading to poor quality data or reaction failure.[3]
Enzymatic cleanup methods offer a simple and efficient alternative to column-based purification techniques.[3][4] These methods involve adding enzymes directly to the PCR product, require minimal hands-on time, and result in virtually no loss of the DNA amplicon. Apyrase (also known as ATP-diphosphohydrolase) is a highly active enzyme that effectively removes residual dNTPs by catalyzing the sequential hydrolysis of their terminal phosphate groups. This application note provides a detailed protocol for using this compound for dNTP removal and compares its performance with other common PCR cleanup methods.
Principle of the Method
This compound is a calcium-activated enzyme that hydrolyzes nucleoside triphosphates (NTPs) and diphosphates (NDPs) into their corresponding monophosphates. It can hydrolyze 5´ tri- and diphosphate ribonucleosides and deoxyribonucleosides to their respective 5´ monophosphates. The enzymatic reaction proceeds in two steps, sequentially removing the γ and β phosphates from the dNTPs:
-
dNTP → dNDP + Inorganic Phosphate (Pi)
-
dNDP → dNMP + Inorganic Phosphate (Pi)
By converting dNTPs to dNMPs, this compound renders them incapable of being incorporated by DNA polymerases in subsequent applications like DNA sequencing. The enzyme is then easily denatured through a simple heat inactivation step, leaving a purified PCR product ready for downstream use.
References
Application of Apyrase in Pyrosequencing Technology: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrosequencing is a real-time DNA sequencing technology based on the "sequencing-by-synthesis" principle. It relies on the detection of pyrophosphate (PPi) released during nucleotide incorporation. A key enzyme in the liquid-phase pyrosequencing workflow is apyrase, a nucleotidase that plays a critical role in regenerating the reaction system for subsequent nucleotide additions. This document provides detailed application notes and protocols for the use of this compound in pyrosequencing technology.
Application Notes
The Role of this compound in the Pyrosequencing Cascade
Pyrosequencing involves a four-enzyme cascade to generate a detectable light signal upon nucleotide incorporation.[1] The enzymes involved are DNA polymerase, ATP sulfurylase, luciferase, and this compound.[2] this compound (specifically, potato this compound, Solanum tuberosum) is introduced into the reaction mixture to degrade any unincorporated deoxynucleotide triphosphates (dNTPs) and excess ATP produced during the reaction.[3][4] This enzymatic degradation is crucial for the following reasons:
-
Elimination of Washing Steps: By removing excess nucleotides and ATP, this compound allows for the sequential addition of dNTPs without the need for intermediate washing steps, which simplifies automation and reduces sample handling.
-
Signal-to-Noise Ratio Improvement: The degradation of unincorporated dNTPs prevents non-specific incorporation in subsequent steps, and the removal of excess ATP reduces background luminescence, thereby improving the signal-to-noise ratio.
-
Real-Time Monitoring: The continuous degradation of ATP by this compound ensures that the light signal generated is transient and directly proportional to the amount of nucleotide incorporated in each step, enabling real-time monitoring of the sequencing reaction.[4]
This compound Kinetics and Impact on Read Length
The efficiency of this compound is a critical factor that can limit the read length in pyrosequencing. Potato this compound hydrolyzes ATP to ADP and then to AMP. However, the accumulation of the intermediate product, adenosine diphosphate (ADP), can act as a competitive inhibitor of the enzyme's ATPase activity. This product inhibition can lead to incomplete degradation of ATP and unincorporated dNTPs, resulting in asynchronous extension of the DNA template and a decrease in signal quality over longer reads.
Quantitative Data
The following tables summarize key quantitative data related to the activity and inhibition of potato this compound, which is commonly used in pyrosequencing.
| Parameter | Value | Substrate | Conditions | Reference |
| Michaelis Constant (Km) | 11.6 µM | ATP | Not specified | |
| Maximum Velocity (Vmax) | 1.02 nM/s/µg protein | ATP | Not specified | |
| ATPase/ADPase Ratio | ~10:1 ('Pimpernel' isoenzyme) | ATP/ADP | Not specified | |
| ATPase/ADPase Ratio | ~1:1 ('Desirée' isoenzyme) | ATP/ADP | Not specified |
Table 1: Kinetic Parameters of Potato this compound
| Inhibitor | IC50 Value | Target Activity | Conditions | Reference |
| Adenosine Diphosphate (ADP) | 0.035 mM | ATPase | Measured with 500 nM ATP | |
| Adenosine Monophosphate (AMP) | 0.25 mM | ATPase | Measured with 500 nM ATP | |
| Phosphate (Pi) | 0.125 mM | ATPase | Measured with 500 nM ATP | |
| Fluoride | 0.04 mM | ATPase | Measured with 500 nM ATP | |
| Azide | 100 mM | ATPase | Measured with 500 nM ATP |
Table 2: Inhibition of Potato this compound ATPase Activity
Experimental Protocols
Protocol 1: General Pyrosequencing Reaction Setup
This protocol provides a general outline for a pyrosequencing reaction. The precise concentrations of enzymes in commercial kits (e.g., PyroMark Gold Q96 Reagents) are often proprietary. However, based on published literature, a representative enzyme mixture can be formulated.
Materials:
-
Single-stranded biotinylated PCR product (template DNA)
-
Sequencing Primer (0.3 - 0.8 µM final concentration)
-
Pyrosequencing Enzyme Mixture (see below for a representative formulation)
-
Substrate Mixture (see below)
-
dNTPs (dATPαS, dCTP, dGTP, dTTP)
-
Annealing Buffer (e.g., 20 mM Tris-Acetate, 5 mM MgAc₂, pH 7.6)
-
Wash Buffer (e.g., 10 mM Tris-Acetate, pH 7.6)
-
Denaturation Solution (e.g., 0.2 M NaOH)
-
Streptavidin-coated beads
Representative Enzyme Mixture Formulation (per 50 µL reaction):
-
DNA Polymerase (Klenow fragment, exo-): Concentration to be optimized based on supplier.
-
ATP Sulfurylase: ~65 mU
-
Luciferase: Concentration to be optimized based on supplier (e.g., 1.5 µg/µL in a 3x mix).
-
This compound: ~25 mU
-
Adenosine 5' phosphosulfate (APS)
-
Luciferin
Procedure:
-
Template Preparation:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Wash the beads to remove unincorporated primers and dNTPs from the PCR reaction.
-
Denature the DNA to obtain a single-stranded template.
-
Wash the beads to remove the non-biotinylated strand.
-
-
Primer Annealing:
-
Resuspend the beads with the single-stranded template in Annealing Buffer containing the sequencing primer.
-
Incubate to allow the primer to anneal to the template.
-
-
Pyrosequencing Reaction:
-
Transfer the bead-template-primer complex to a pyrosequencing reaction plate.
-
Add the pyrosequencing enzyme mixture to each well.
-
Sequentially add individual dNTPs to the reaction according to the desired dispensation order. The instrument will detect light emission after each nucleotide addition.
-
Protocol 2: this compound Activity Assay (Luminescence-Based)
This protocol can be used to determine the activity of this compound by measuring the degradation of ATP.
Materials:
-
This compound solution of unknown activity
-
ATP standard solution (e.g., 1 mM)
-
This compound Reaction Buffer (e.g., 20 mM MES, 50 mM NaCl, 5 mM CaCl₂, 1 mM DTT, 0.05% Tween-20, pH 6.5)
-
Luciferin/Luciferase reagent (for ATP detection)
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of the this compound solution in this compound Reaction Buffer.
-
Add a known concentration of ATP to each well of a microplate.
-
Initiate the reaction by adding the diluted this compound solutions to the wells.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).
-
Stop the reaction (e.g., by heat inactivation at 65°C for 20 minutes).
-
Add the luciferin/luciferase reagent to each well.
-
Measure the luminescence using a microplate luminometer. The amount of remaining ATP is inversely proportional to the this compound activity.
-
Calculate this compound activity based on the amount of ATP degraded over time. One unit of this compound is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of inorganic phosphate from ATP per minute at a specific pH and temperature.
Visualizations
Caption: Pyrosequencing workflow highlighting the role of this compound.
Caption: Mechanism of this compound action and product inhibition.
References
- 1. The Potato-Specific this compound Is Apoplastically Localized and Has Influence on Gene Expression, Growth, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. base4.co.uk [base4.co.uk]
- 3. KINETIC STUDIES AND PROPERTIES OF POTATO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances Clarifying the Structure and Function of Plant Apyrases (Nucleoside Triphosphate Diphosphohydrolases) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apyrase Treatment in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. In vitro platelet aggregation assays are essential tools for studying platelet function, diagnosing platelet disorders, and for the development of antiplatelet therapies. Adenosine diphosphate (ADP) is a key agonist that, upon release from dense granules of activated platelets or damaged cells, binds to P2Y1 and P2Y12 receptors on the platelet surface, initiating a signaling cascade that leads to platelet activation and aggregation.[1][2] Apyrase (EC 3.6.1.5), an enzyme that catalyzes the hydrolysis of ATP to ADP and subsequently to AMP, is a valuable tool in platelet research.[3] By degrading extracellular ADP, this compound effectively inhibits ADP-mediated platelet aggregation, allowing for the elucidation of specific signaling pathways and the assessment of platelet function independent of the ADP feedback loop.[1][4] These application notes provide a detailed protocol for the use of this compound in platelet aggregation assays.
Mechanism of Action
This compound exerts its inhibitory effect on platelet aggregation by removing the key signaling molecule, ADP, from the extracellular environment. The enzymatic reaction proceeds in two steps:
-
ATP hydrolysis: ATP → ADP + Pi
-
ADP hydrolysis: ADP → AMP + Pi
By hydrolyzing extracellular ADP to AMP, this compound prevents its binding to the P2Y1 and P2Y12 receptors on platelets. This blockade disrupts the downstream signaling events, including intracellular calcium mobilization and the conformational change of the glycoprotein IIb/IIIa receptor, which are essential for platelet aggregation.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for this compound treatment in platelet aggregation assays. It is important to note that optimal conditions may vary depending on the platelet preparation, agonist used, and the specific experimental goals.
Table 1: this compound Concentration for Platelet Aggregation Assays
| Platelet Preparation | This compound Concentration | Source |
| Washed Human Platelets | 0.02 U/mL | |
| Washed Murine Platelets | 0.02 U/mL | |
| Washed Human Platelets (for P2X1 activity) | 0.3 U/mL | |
| Washed Human Platelets | 0.5 U/mL | |
| Platelet-Rich Plasma (PRP) | 1 - 10 U/mL | |
| Recombinant this compound (APT102) in PRP | 2.5 - 25 µg/mL |
Table 2: Incubation Times for this compound Treatment
| Platelet Preparation | Incubation Time | Temperature | Source |
| Platelet-Rich Plasma (PRP) | 5 minutes | Room Temperature | |
| Washed Murine Platelets | 30 minutes | 37°C | |
| Washed Human Platelets | 1 - 2 minutes | Not Specified |
Experimental Protocols
Materials
-
This compound (high grade, e.g., Grade VII from potato)
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Appropriate buffer (e.g., Tyrode's buffer with albumin for washed platelets, saline or PBS for PRP)
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
Preparation of this compound Stock Solution
-
Reconstitute lyophilized this compound in a suitable buffer (e.g., saline or the same buffer used for the platelet suspension) to a stock concentration of 10-100 U/mL.
-
Aliquot and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Protocol for this compound Treatment in Platelet-Rich Plasma (PRP) Aggregation Assay
-
PRP Preparation: Prepare PRP from fresh whole blood anticoagulated with sodium citrate by centrifugation at a low speed (e.g., 150-200 x g) for 10-20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (typically 200-300 x 10^9/L) using autologous platelet-poor plasma (PPP).
-
This compound Pre-incubation: In an aggregometer cuvette, add the desired volume of PRP. Add a small volume of this compound stock solution to achieve the final desired concentration (e.g., 1-10 U/mL).
-
Incubate the PRP with this compound for a defined period (e.g., 5 minutes) at 37°C with gentle stirring.
-
Baseline Reading: Place the cuvette in the aggregometer and establish a stable baseline.
-
Agonist Addition: Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.
-
Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
Protocol for this compound Treatment in Washed Platelet Aggregation Assay
-
Washed Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer, such as Tyrode's buffer containing albumin. This process removes plasma proteins and other blood components.
-
This compound Addition: Resuspend the final platelet pellet in buffer containing the desired concentration of this compound (e.g., 0.02 U/mL).
-
Incubation: Incubate the washed platelet suspension with this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Platelet Count Adjustment: Adjust the platelet concentration to the desired level (e.g., 2.5-3.0 x 10^8/mL) with the this compound-containing buffer.
-
Aggregation Assay: Transfer the washed platelet suspension to an aggregometer cuvette with a stir bar.
-
Baseline and Agonist Addition: Establish a baseline and then add the agonist to initiate aggregation.
-
Data Recording: Monitor and record the aggregation response as the change in light transmission over time.
Visualizations
Caption: this compound inhibits platelet aggregation by degrading extracellular ADP.
Caption: Experimental workflow for this compound treatment in platelet aggregation assays.
References
- 1. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing human this compound to treat arterial thrombosis and limit reperfusion injury without increasing bleeding risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unimedizin-mainz.de [unimedizin-mainz.de]
- 4. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of Apyrase on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apyrase (EC 3.6.1.5), a nucleoside triphosphate-diphosphohydrolase, catalyzes the sequential hydrolysis of ATP and ADP to AMP and inorganic phosphate. This enzymatic activity is crucial in various biological processes, including the regulation of purinergic signaling, which plays a significant role in inflammation, thrombosis, and neurotransmission.[1] In drug development and biotechnology, controlling extracellular nucleotide concentrations is often necessary. Immobilized this compound provides a robust and reusable system to efficiently remove ATP and ADP from reaction mixtures, cell cultures, or physiological solutions.[2]
The immobilization of this compound onto solid supports enhances its stability against thermal and pH variations, prevents enzyme leaching, and simplifies its removal from the reaction medium, allowing for repeated use and more controlled processes.[3] This document provides detailed protocols for three common and effective methods of this compound immobilization: covalent attachment, physical adsorption, and entrapment. It also includes comparative data to aid in selecting the most suitable method for a specific application.
Relevant Biological Pathway: Purinergic Signaling
This compound is a key regulator of purinergic signaling, a form of extracellular signaling mediated by purine nucleotides and nucleosides like ATP and adenosine. In inflammatory conditions, damaged or activated cells release ATP, which acts as a pro-inflammatory signal by activating P2 receptors on immune cells.[4] this compound (also known as CD39 in mammals) hydrolyzes this extracellular ATP and ADP, reducing the pro-inflammatory signaling. The resulting AMP is further converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine then activates P1 receptors, which typically mediate anti-inflammatory responses. By controlling the balance between ATP and adenosine, this compound plays a critical role in modulating immune responses. Immobilized this compound can be used to mimic this physiological function in various in vitro models.
Figure 1: this compound's role in modulating purinergic signaling.
Comparison of Immobilization Methods
The choice of immobilization technique depends on factors such as the required stability, activity retention, cost, and the nature of the solid support. The following table summarizes typical performance characteristics for immobilized enzymes, which can be used as a general guideline for this compound.
| Parameter | Covalent Attachment | Physical Adsorption | Entrapment |
| Binding Force | Strong (Covalent Bonds) | Weak (van der Waals, H-bonds) | Physical confinement |
| Immobilization Yield | Moderate to High | High | High |
| Activity Retention | Moderate (50-90%) | High (>80%) | Moderate to High (60-95%) |
| Enzyme Leaching | Minimal | Prone to leaching | Minimal if pore size is optimal |
| Stability (pH, Temp) | Significantly Increased | Moderately Increased | Significantly Increased |
| Reusability | High (e.g., >10 cycles) | Low to Moderate (e.g., <5 cycles) | High (e.g., >10 cycles) |
| Mass Transfer Limitation | Low | Low | Can be significant |
| Support Materials | Agarose, Magnetic Beads, Silica | Chitosan, Hydrophobic Resins | Calcium Alginate, Polyacrylamide |
Note: These values are illustrative and can vary significantly based on the specific enzyme, support material, and protocol used.[4]
Experimental Protocols
Method 1: Covalent Attachment to NHS-Activated Magnetic Beads
This method provides a very stable and irreversible linkage between the enzyme and the support. Magnetic beads allow for easy separation of the immobilized enzyme from the reaction mixture using a magnet.
Figure 2: Workflow for covalent immobilization on magnetic beads.
Materials:
-
Potato this compound (e.g., Grade VII, lyophilized powder)
-
NHS-Activated Magnetic Beads
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M ethanolamine or 1 M Tris-HCl, pH 7.4
-
Wash Buffer: Same as Coupling Buffer
-
Storage Buffer: 0.1 M Tris-HCl, pH 7.5 with 0.02% sodium azide
-
Microcentrifuge tubes (1.5 mL)
-
Magnetic stand for microcentrifuge tubes
-
Rotator/mixer
Protocol:
-
Bead Preparation: a. Resuspend the NHS-Activated Magnetic Beads slurry by vortexing. b. Transfer 300 µL of the slurry to a 1.5 mL microcentrifuge tube. c. Place the tube on a magnetic stand to collect the beads and carefully discard the supernatant. d. Wash the beads by adding 500 µL of ice-cold 1 mM HCl. Vortex briefly, separate the beads using the magnetic stand, and discard the supernatant. e. Immediately wash the beads twice with 500 µL of Coupling Buffer.
-
This compound Solution Preparation: a. Dissolve potato this compound in the Coupling Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (like Tris or glycine).
-
Coupling Reaction: a. Add 300 µL of the this compound solution to the washed magnetic beads. b. Incubate the tube for 1-2 hours at room temperature with gentle end-over-end mixing.
-
Washing and Quenching: a. After incubation, separate the beads using the magnetic stand and collect the supernatant. The amount of unbound protein in the supernatant can be measured (e.g., at 280 nm) to determine immobilization efficiency. b. Wash the beads twice with 500 µL of Wash Buffer. c. To block any unreacted NHS groups, add 500 µL of Quenching Buffer and incubate for 2 hours at room temperature with gentle mixing. d. Separate the beads and wash them three times with 500 µL of Wash Buffer.
-
Storage: a. Resuspend the final immobilized this compound beads in an appropriate Storage Buffer. b. Store at 4°C. Do not freeze.
Method 2: Entrapment in Calcium Alginate Beads
Entrapment is a gentle method that physically confines the enzyme within a porous gel matrix. Calcium alginate is a widely used, biocompatible, and inexpensive material for this purpose.
Materials:
-
Potato this compound
-
Sodium Alginate (low or medium viscosity)
-
Calcium Chloride (CaCl₂)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Syringe with a needle (e.g., 22-gauge)
Protocol:
-
Preparation of Solutions: a. Prepare a 2% (w/v) sodium alginate solution by slowly adding sodium alginate powder to Tris-HCl buffer while stirring. Let the solution stand for at least 30 minutes to eliminate air bubbles. b. Prepare a 0.2 M CaCl₂ solution in water. c. Dissolve this compound in a small volume of Tris-HCl buffer to a concentration of 2-10 mg/mL.
-
Enzyme Entrapment: a. Mix the this compound solution with the 2% sodium alginate solution at a 1:10 ratio (e.g., 1 mL of this compound solution to 10 mL of alginate solution). Mix gently to ensure homogeneity without introducing air bubbles. b. Draw the this compound-alginate mixture into a syringe. c. Form beads by extruding the mixture drop-wise from the syringe into the stirred 0.2 M CaCl₂ solution from a height of about 15-20 cm. Beads will form instantly upon contact with the calcium chloride. d. Allow the beads to harden in the CaCl₂ solution for 30-60 minutes with gentle stirring.
-
Washing and Storage: a. Decant the CaCl₂ solution and wash the beads several times with Tris-HCl buffer to remove excess calcium ions and any un-entrapped enzyme. b. Store the beads in Storage Buffer at 4°C.
Method 3: Physical Adsorption on Chitosan Beads
This method relies on weak, non-covalent interactions (e.g., ionic, hydrophobic) to bind the enzyme to the support surface. It is simple and generally preserves a high percentage of the enzyme's native activity, though enzyme leaching can be a concern.
Materials:
-
Potato this compound
-
Porous Chitosan Beads
-
Adsorption Buffer: 50 mM sodium phosphate buffer, pH 7.0
-
Wash Buffer: Same as Adsorption Buffer
-
Storage Buffer: Same as Adsorption Buffer with 0.02% sodium azide
Protocol:
-
Bead Preparation: a. Weigh out the desired amount of chitosan beads (e.g., 1 gram). b. Wash the beads thoroughly with deionized water and then equilibrate them with the Adsorption Buffer.
-
This compound Solution Preparation: a. Dissolve this compound in the Adsorption Buffer to a final concentration of 1-5 mg/mL.
-
Adsorption Process: a. Add the this compound solution to the equilibrated chitosan beads. b. Incubate the mixture for 2-4 hours at 4°C with gentle agitation (e.g., on a rotator).
-
Washing and Storage: a. Separate the beads from the solution by decantation or gentle centrifugation. b. Measure the protein concentration in the supernatant to determine the amount of this compound adsorbed onto the beads. c. Wash the beads gently with the Wash Buffer to remove any loosely bound enzyme. Repeat the wash step 2-3 times. d. Resuspend the beads in Storage Buffer and store at 4°C.
Characterization of Immobilized this compound
Kinetic Parameters
Immobilization can alter the kinetic properties of an enzyme due to conformational changes or diffusion limitations. The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) should be determined for both free and immobilized this compound. An increase in Kₘ often suggests a lower affinity for the substrate, which can occur if the active site is partially obstructed or if substrate diffusion to the enzyme is limited.
| Enzyme Form | Kₘ (ATP) | Vₘₐₓ (µmol/min/mg) | Notes |
| Free this compound (Potato) | ~20-50 µM | ~1000-1500 | Varies between isoenzymes. |
| Immobilized this compound | Typically higher (e.g., 50-200 µM) | Typically lower (e.g., 500-1200) | Values are highly dependent on the immobilization method and support. A lower Vₘₐₓ can result from a lower amount of active enzyme or diffusion barriers. |
Stability and Reusability
A key advantage of immobilization is the enhancement of enzyme stability and the ability to reuse the biocatalyst.
-
Thermal Stability: The immobilized this compound should be incubated at various temperatures (e.g., 30-70°C) alongside the free enzyme, and residual activity should be measured over time. Immobilized enzymes typically show a significantly lower rate of deactivation.
-
pH Stability: The operational pH range of the immobilized this compound can be broader than that of the free enzyme. Activity should be measured across a range of pH values (e.g., pH 5-9) to determine the optimal pH and stability profile.
-
Reusability: The immobilized this compound can be used in repeated catalytic cycles. After each cycle, the enzyme is recovered (e.g., by magnetic separation or filtration), washed, and used in a fresh reaction mixture. The activity retained after each cycle is measured and expressed as a percentage of the initial activity. Covalently bound and entrapped this compound are expected to retain over 80% of their activity after more than 10 cycles.
Conclusion
The choice of an immobilization method for this compound depends on the specific requirements of the application. Covalent attachment to magnetic beads offers high stability and easy recovery, making it ideal for high-throughput applications and automated systems. Entrapment in calcium alginate is a gentle, simple, and cost-effective method suitable for applications where mass transfer limitations are not a major concern. Physical adsorption onto chitosan is the simplest method and often yields high initial activity but may be compromised by enzyme leaching over time. Proper characterization of the immobilized enzyme is essential to ensure its performance and reliability in research and drug development settings.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound immobilized on paramagnetic beads used to improve detection limits in bioluminometric ATP monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
- 4. tutorchase.com [tutorchase.com]
Application Notes and Protocols for In Vitro ATP Depletion Using Apyrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, essential for a vast array of cellular processes, including metabolic reactions, signal transduction, and maintenance of ion gradients.[1][2][3] The depletion of ATP is a key event in several physiological and pathological conditions, such as hypoxia and toxic cell injury.[2] Apyrase, an ATP-diphosphohydrolase, is a valuable enzymatic tool for inducing ATP depletion in vitro to study the downstream cellular consequences.[4] this compound catalyzes the sequential hydrolysis of ATP to adenosine diphosphate (ADP) and then to adenosine monophosphate (AMP), effectively removing the energy source from the extracellular or intracellular environment, depending on the experimental setup. These application notes provide a detailed protocol for in vitro ATP depletion using this compound, along with data on its effects and a diagram of a key signaling pathway affected by this process.
Data Presentation
Table 1: Efficacy of this compound in Depleting Extracellular ATP
| Cell Type | This compound Concentration | Treatment Duration | ATP Level Reduction | Reference |
| Osteoblasts | 0.5 U/mL | 2 minutes | Negligible levels | |
| Osteoblasts | 0.5 U/mL | 4, 7, or 14 days | Little to no ATP detected | |
| E. coli O157:H7 | 10 U/mL | 6 hours | Significant decrease in Stx2 release (median 61% of untreated) |
Table 2: Effects of this compound Treatment on Cellular Processes
| Cell Type/System | This compound Concentration | Observed Effect | Reference |
| E. coli O157:H7 | Dose-dependent | Decreased Shiga toxin 2 release | |
| HeLa, HUVEC, pGEC | Not specified | Did not affect cell viability when co-incubated with Shiga toxin 2 | |
| Murine Model | Intraperitoneal injection | Delayed disease development in E. coli O157:H7 infection | |
| Plant Cells | Suppression of this compound genes | Increased extracellular ATP, characteristic of stress responses |
Experimental Protocols
In Vitro Extracellular ATP Depletion using this compound
This protocol describes the general steps for depleting extracellular ATP in a cell culture system.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound (e.g., from potato, Solanum tuberosum)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
ATP assay kit (e.g., luciferase-based)
-
Microplate reader capable of luminescence detection
Procedure:
-
Cell Culture: Plate cells at the desired density in a multi-well plate and culture under standard conditions until they reach the desired confluency.
-
Preparation of this compound Solution: Reconstitute lyophilized this compound in cold, deionized water to create a stock solution. Further dilute the this compound stock solution in the appropriate cell culture medium or buffer to the desired final concentration (e.g., 0.5-10 U/mL).
-
Note: Commercial this compound preparations may contain high levels of potassium, which can cause cell depolarization. It is recommended to dialyze the this compound solution against the experimental buffer to remove contaminants or to use a recombinant this compound.
-
-
ATP Depletion:
-
Remove the culture medium from the cells.
-
Wash the cells gently with pre-warmed PBS.
-
Add the this compound-containing medium or buffer to the cells.
-
Incubate for the desired period (from minutes to hours or even days, depending on the experimental goals).
-
-
Measurement of Extracellular ATP:
-
Collect an aliquot of the cell culture supernatant at various time points.
-
Measure the ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's instructions. Briefly, the luciferin-luciferase reaction utilizes ATP to produce light, and the luminescence is proportional to the ATP concentration.
-
Measure luminescence using a microplate reader.
-
-
Downstream Assays: Following this compound treatment, cells can be harvested for various downstream analyses, such as cell viability assays, Western blotting, or gene expression analysis, to investigate the effects of ATP depletion.
Mandatory Visualization
Signaling Pathway: ATP Depletion-Induced ATM Activation
ATP depletion can lead to oxidative stress, which in turn activates the Ataxia-Telangiectasia Mutated (ATM) kinase. Activated ATM can then phosphorylate various downstream targets to modulate cellular processes, including mitochondrial function.
Caption: ATP depletion-induced activation of the ATM-NRF1 signaling pathway.
Experimental Workflow for In Vitro ATP Depletion
The following diagram illustrates the general workflow for conducting an in vitro ATP depletion experiment using this compound.
Caption: General experimental workflow for in vitro ATP depletion using this compound.
References
Troubleshooting & Optimization
Common causes of apyrase instability and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving apyrase.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, lyophilized this compound powder should be stored at -20°C, where it can retain activity for at least one to two years.[1][2] Once reconstituted, the enzyme solution should be aliquoted and stored frozen at -20°C.[1][3] It is crucial to avoid repeated freeze-thaw cycles as this will lead to a loss of activity.[1] For short-term storage, a solution of this compound at 2-8°C may gradually form a black insoluble precipitate; however, this precipitate has been reported to have nearly the same activity as the soluble form.
Q2: My this compound solution has formed a precipitate. Is it still active?
A2: If the this compound solution was stored at 2-8°C, it might form a black insoluble precipitate. According to product information, this precipitate often retains activity similar to the soluble enzyme. However, for critical experiments, it is recommended to use a freshly prepared solution or a properly stored frozen aliquot.
Q3: What is the optimal pH for this compound activity and stability?
A3: this compound is most stable and active within a pH range of 5.0 to 7.0. Outside of this range, the enzyme rapidly loses activity. The optimal pH for the hydrolysis of organic di- and triphosphates is approximately 6.0 to 6.5. For inorganic substrates, the optimal pH is around 5.1.
Q4: Does this compound require any cofactors for its activity?
A4: Yes, this compound requires divalent metal ions for its enzymatic activity. Calcium ions (Ca²⁺) are the most effective activators, with an optimal concentration of 5 mM. Magnesium ions (Mg²⁺) can also activate the enzyme, but the activity is generally lower, approximately 50% of that achieved with Ca²⁺.
Q5: What are some common inhibitors of this compound?
A5: this compound activity can be inhibited by several substances. Chelating agents like EDTA and EGTA will inhibit the enzyme by sequestering the essential divalent metal cations (Ca²⁺ and Mg²⁺). Other known inhibitors include sodium azide, fluoride, vanadate, and AMP.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound activity | Improper storage | Ensure lyophilized powder is stored at -20°C and reconstituted aliquots are frozen. Avoid repeated freeze-thaw cycles. |
| Incorrect pH of the reaction buffer | Verify that the reaction buffer pH is within the optimal range of 6.0-6.5. This compound loses activity rapidly outside the pH 5-7 range. | |
| Absence or insufficient concentration of divalent cations | Ensure the presence of 5 mM Ca²⁺ in the reaction buffer for optimal activity. | |
| Presence of inhibitors in the sample or reagents | Check for the presence of chelating agents (EDTA, EGTA) or other known inhibitors. Consider sample purification or using alternative reagents. | |
| Enzyme degradation due to prolonged exposure to room temperature | Prepare fresh enzyme dilutions for each experiment and keep them on ice. Avoid leaving the enzyme at room temperature for extended periods. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the enzyme stock | Prepare single-use aliquots of the reconstituted this compound to avoid freeze-thaw damage. |
| Variability in reagent preparation | Ensure consistent and accurate preparation of all buffers and solutions, especially the pH and divalent cation concentrations. | |
| Formation of precipitate in the enzyme stock | If the enzyme was stored at 2-8°C, a precipitate may have formed. While it may still be active, for consistency, it is best to use a fresh aliquot. |
Quantitative Data Summary
The stability and activity of this compound are highly dependent on several factors. The following table summarizes key quantitative data for potato this compound.
| Parameter | Condition | Value/Range | Reference |
| Storage Temperature (Lyophilized) | Long-term | -20°C | |
| Storage Temperature (Solution) | Long-term | -20°C (in aliquots) | |
| pH Range for Activity | 5.0 - 7.0 | ||
| Optimal pH (Organic Phosphates) | 6.0 - 6.5 | ||
| Optimal pH (Inorganic Substrates) | 5.1 | ||
| Optimal Divalent Cation | 5 mM Ca²⁺ | ||
| Heat Inactivation | 65°C for 20 minutes | ||
| Room Temperature Stability | Activity maintained for up to 120 minutes | Stable |
Experimental Protocols
Standard this compound Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Reagents:
-
This compound Enzyme Solution: Immediately before use, prepare a solution containing 0.5 - 1.5 units/ml of this compound in cold deionized water.
-
Reaction Buffer (40 mM Succinate Buffer, pH 6.5 at 30°C): Prepare in deionized water using Succinic Acid. Adjust pH to 6.5 at 30°C with NaOH or KOH. Add CaCl₂ to a final concentration of 4 mM.
-
Substrate Solution (2.0 mM ATP or ADP): Prepare in the Reaction Buffer. Adjust the pH to 6.5 at 30°C if necessary.
-
Phosphorus Standard Solution: Use a commercially available phosphorus standard.
-
Colorimetric Reagent (e.g., Taussky-Shorr Reagent): Prepare by adding 10 ml of 10% (w/v) Ammonium Molybdate in 10 N H₂SO₄ to 70 ml of deionized water. Then, dissolve 5 g of Ferrous Sulfate Heptahydrate and bring the final volume to 100 ml with deionized water.
Procedure:
-
Pipette 1.90 ml of the Substrate Solution into a test tube.
-
Equilibrate the tube to 30°C.
-
To initiate the reaction, add 0.10 ml of the this compound Enzyme Solution. For the blank, add 0.10 ml of deionized water.
-
Mix by swirling and incubate at 30°C for exactly 10 minutes.
-
Stop the reaction by adding the colorimetric reagent as per the manufacturer's instructions.
-
Measure the absorbance at 660 nm.
-
Determine the amount of inorganic phosphate liberated using a standard curve prepared with the Phosphorus Standard Solution.
Unit Definition: One unit of this compound will liberate 1.0 µmole of inorganic phosphate from ATP or ADP per minute at pH 6.5 at 30°C.
Visualizations
Caption: Factors influencing this compound stability and activity.
Caption: Troubleshooting workflow for low this compound activity.
References
Optimizing pH and temperature for apyrase enzymatic activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for apyrase enzymatic activity. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for potato this compound activity?
A1: The optimal pH for potato this compound is approximately 6.0 for the hydrolysis of organic di- and triphosphates.[1] However, the activity is maintained within a pH range of 5.0 to 7.0.[1] Outside of this range, the enzyme rapidly loses activity.[1] For inorganic substrates, the optimal pH is slightly more acidic, at 5.1.[1][2] Standard assays are often performed at a pH of 6.5.
Q2: What is the optimal temperature for this compound activity assays?
A2: this compound activity assays are typically conducted at 30°C. Some studies have also performed assays at 25°C or 37°C, with the enzyme showing stability at room temperature for up to two hours. It is crucial to maintain a consistent temperature during the assay, as minor deviations can significantly impact enzyme activity.
Q3: What cofactors are required for this compound activity?
A3: this compound requires divalent metal ions for its activity. The best activity is observed in the presence of calcium ions (Ca²⁺) at a concentration of 5 mM. Magnesium ions (Mg²⁺) can substitute for Ca²⁺, but the enzyme will only be approximately 50% as active.
Q4: How should this compound be stored to maintain its activity?
A4: Lyophilized this compound powder should be stored at -20°C, where it can retain activity for at least one year. Enzyme solutions (≥1 mg/ml in water) should be stored in frozen aliquots to avoid repeated freeze-thaw cycles, which lead to a loss of activity. For long-term storage of solutions, a pH between 5.0 and 7.0 is recommended.
Data Summary: Optimal Conditions for Potato this compound
| Parameter | Optimal Value/Range | Substrate | Source |
| pH | 6.0 | Organic di- and triphosphates | |
| 5.1 | Inorganic substrates | ||
| 6.5 | Standard Assay Condition (ATP/ADP) | ||
| Temperature | 30°C | Standard Assay Condition | |
| 25°C - 37°C | Alternative Assay Conditions | ||
| Cofactor | 5 mM Ca²⁺ | General |
Troubleshooting Guide
Issue 1: Low or no enzyme activity detected.
-
Possible Cause 1: Incorrect pH of the reaction buffer.
-
Solution: Verify the pH of your buffer using a calibrated pH meter. The optimal pH for this compound is around 6.0-6.5. Enzyme activity decreases significantly at pH values below 4.6 and above 8.4.
-
-
Possible Cause 2: Improper enzyme storage.
-
Solution: this compound is sensitive to repeated freeze-thaw cycles and prolonged exposure to room temperature, both of which can lead to a loss of activity. Ensure the enzyme is stored at -20°C and that solutions are aliquoted to minimize freeze-thaw events.
-
-
Possible Cause 3: Absence of required cofactors.
-
Solution: this compound requires divalent cations for activity, with 5 mM Ca²⁺ being optimal. Ensure that your reaction buffer contains the appropriate concentration of this cofactor. Chelating agents like EDTA or EGTA will inhibit the enzyme.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Temperature fluctuations.
-
Solution: Maintain a constant and accurate temperature throughout the incubation period. Use a water bath or incubator to ensure temperature stability, as small variations can lead to significant changes in reaction rates.
-
-
Possible Cause 2: Inaccurate pipetting or dilutions.
-
Solution: Calibrate your pipettes regularly. When preparing enzyme and substrate solutions, ensure they are thoroughly mixed before use. Inconsistent concentrations will lead to variable results.
-
-
Possible Cause 3: Enzyme degradation.
-
Solution: Prepare fresh enzyme dilutions for each experiment from a properly stored stock. This compound solutions stored at 2-8°C can gradually form an insoluble precipitate.
-
Experimental Protocols
Protocol: Colorimetric Assay for this compound Activity
This protocol is based on the principle that this compound catalyzes the hydrolysis of ATP or ADP, releasing inorganic phosphate (Pi). The liberated Pi is then detected colorimetrically.
Materials:
-
This compound enzyme solution
-
Substrate solution (2.0 mM ATP or ADP in reaction buffer)
-
Reaction Buffer: 40 mM Succinate Buffer with 4 mM CaCl₂, adjusted to pH 6.5 at 30°C
-
Taussky-Shorr Reagent (for color development)
-
Phosphorus Standard Solution (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions as described above. Ensure the substrate solution is adjusted to pH 6.5 at 30°C.
-
Reaction Setup:
-
Pipette 1.90 ml of the substrate solution (ATP or ADP) into test tubes.
-
Equilibrate the tubes to 30°C in a water bath for 5 minutes.
-
-
Enzyme Addition:
-
To initiate the reaction, add 0.10 ml of the this compound enzyme solution to the test tubes.
-
For the blank, add 0.10 ml of deionized water instead of the enzyme solution.
-
-
Incubation: Immediately mix by swirling and incubate at 30°C for exactly 10 minutes.
-
Stop Reaction & Color Development:
-
Stop the reaction by adding the colorimetric reagent (e.g., Taussky-Shorr Reagent).
-
Allow time for color development as specified by the reagent manufacturer.
-
-
Measurement:
-
Measure the absorbance at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Generate a standard curve using the phosphorus standard solution.
-
Determine the amount of inorganic phosphate liberated in your samples by comparing their absorbance to the standard curve.
-
One unit of this compound is defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphate from ATP or ADP per minute at pH 6.5 at 30°C.
-
Visualizations
Diagram: this compound Experimental Workflow
Caption: Workflow for a colorimetric this compound activity assay.
Diagram: Extracellular ATP Signaling and this compound Regulation
Caption: Role of this compound in regulating eATP signaling.
References
Technical Support Center: Apyrase Function and Divalent Cations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apyrase. The content focuses on the critical role of divalent cations in this compound function and addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound shows low or no activity. What are the common causes related to divalent cations?
A1: Low this compound activity is frequently linked to issues with divalent cations, which are essential cofactors for the enzyme. Here are the primary causes:
-
Absence of required cations: this compound is a cation-dependent enzyme and will exhibit minimal activity without the presence of activating divalent cations.[1][2][3]
-
Suboptimal cation concentration: The concentration of the divalent cation is critical. For many apyrases, the optimal concentration for activation is around 5 mM.[4] Significantly lower or higher concentrations can lead to reduced activity.
-
Presence of chelating agents: Reagents such as EDTA or EGTA in your buffers will sequester divalent cations, making them unavailable to the enzyme and thus inhibiting its activity.[5]
-
Incorrect choice of cation: While several divalent cations can activate this compound, some are more effective than others. Calcium (Ca²⁺) is often the most potent activator.
Q2: Which divalent cation is best for my this compound experiment?
A2: For most commercially available apyrases, such as those from potato (Solanum tuberosum), Calcium (Ca²⁺) is the most effective activator, with an optimal concentration typically around 5 mM. Magnesium (Mg²⁺) can also serve as an activator, though it may result in lower enzyme activity compared to Ca²⁺. For some recombinant apyrases, Mg²⁺ may yield approximately 50% of the activity observed with Ca²⁺. The choice of cation can also influence the substrate specificity (ATPase vs. ADPase activity) of some this compound isoforms.
Q3: Can other divalent cations like Manganese (Mn²⁺) or Zinc (Zn²⁺) be used?
A3: While Mn²⁺ and Zn²⁺ can activate some apyrases, they are generally less effective than Ca²⁺ and Mg²⁺. In some cases, high concentrations of cations like Zn²⁺ can even be inhibitory to enzyme activity. It is recommended to use Ca²⁺ or Mg²⁺ for optimal this compound function unless your specific protocol or enzyme source suggests otherwise.
Q4: I suspect my buffers are contaminated with a chelating agent. How can I resolve this?
A4: If you suspect contamination with a chelating agent like EDTA, you can try the following:
-
Prepare fresh buffers: Remake all your buffers using high-purity water and reagents, ensuring no EDTA or similar chelators are added unintentionally.
-
Supplement with excess cations: In your existing buffer, you can try adding a higher concentration of the activating cation (e.g., increasing Ca²⁺ from 5 mM to 10 mM) to overcome the chelating effect. However, be aware that excessively high cation concentrations can also inhibit this compound activity.
-
Dialysis: If your this compound solution is contaminated, you can dialyze it against a buffer containing the appropriate divalent cation to remove the chelating agent.
Q5: My this compound activity is inconsistent between experiments. Could this be related to divalent cations?
A5: Yes, inconsistency in this compound activity can be due to variations in the concentration of divalent cations. Ensure that your stock solutions of cations are well-mixed and that you are pipetting accurately. Small variations in the final concentration of the activating cation can lead to significant differences in enzyme activity. Additionally, ensure that the pH of your reaction buffer is consistent, as pH can also affect this compound activity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No this compound activity detected | 1. Omission of divalent cations from the reaction buffer. 2. Presence of chelating agents (e.g., EDTA, EGTA) in the buffer. 3. Inactive enzyme. | 1. Ensure that an activating divalent cation (preferably Ca²⁺ at ~5 mM) is included in your reaction buffer. 2. Prepare fresh buffers without any chelating agents. If necessary, add a slight excess of the activating cation to your existing buffer. 3. Test the enzyme with a positive control substrate and optimal conditions to confirm its activity. |
| Low this compound activity | 1. Suboptimal concentration of the activating cation. 2. Use of a less effective divalent cation (e.g., Mn²⁺ instead of Ca²⁺). 3. Incorrect pH of the reaction buffer. | 1. Titrate the concentration of the activating cation (e.g., test a range of Ca²⁺ concentrations from 1 mM to 10 mM) to find the optimal concentration for your specific enzyme and conditions. 2. Switch to Ca²⁺ or Mg²⁺ as the activating cation. 3. Verify the pH of your reaction buffer; the optimal pH for many apyrases is around 6.5. |
| High background signal in phosphate assay | 1. Phosphate contamination in your reagents, particularly in the divalent cation salt. 2. Spontaneous hydrolysis of ATP/ADP. | 1. Use high-purity reagents. Prepare a "no enzyme" control to measure the background phosphate level. 2. Run a "no enzyme, no cation" control to check for non-enzymatic hydrolysis. |
| Inconsistent results between replicates | 1. Inaccurate pipetting of the divalent cation solution. 2. Precipitation of the divalent cation with other buffer components. | 1. Ensure your pipettes are calibrated. Prepare a master mix of the reaction buffer containing the divalent cation for better consistency. 2. Visually inspect your buffers for any precipitation. Ensure all components are fully dissolved. |
Data Presentation
Table 1: Relative Activation of this compound by Different Divalent Cations
| Divalent Cation | Typical Concentration Range | Relative Activity (compared to Ca²⁺) | Notes |
| Calcium (Ca²⁺) | 2 - 10 mM | 100% | Generally the most effective activator for potato this compound. |
| Magnesium (Mg²⁺) | 2 - 10 mM | ~50 - 90% | A good substitute for Ca²⁺, though may result in slightly lower activity. Can influence the ATPase/ADPase ratio. |
| Manganese (Mn²⁺) | 1 - 5 mM | Lower than Ca²⁺ and Mg²⁺ | Less effective than Ca²⁺ and Mg²⁺. |
| Zinc (Zn²⁺) | 0.1 - 1 mM | Significantly lower; can be inhibitory | Often acts as an inhibitor at higher concentrations. |
| Copper (Cu²⁺) | 0.1 - 1 mM | Generally inhibitory | Not recommended as an activator. |
| EDTA/EGTA | > 0.1 mM | Inhibitory | These are chelating agents and will inhibit this compound activity by sequestering divalent cations. |
Experimental Protocols
Protocol 1: Basic this compound Activity Assay (Colorimetric - Malachite Green Method)
This protocol is for determining this compound activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
1. Reagent Preparation:
-
This compound Reaction Buffer (10X): 500 mM HEPES, pH 6.5; 50 mM CaCl₂. Store at 4°C.
-
Substrate (10X): 10 mM ATP or ADP in deionized water. Store in aliquots at -20°C.
-
This compound Enzyme: Prepare a stock solution of this compound in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, with 1 mM MgCl₂) and store in aliquots at -20°C. Immediately before use, dilute the enzyme to the desired concentration in cold deionized water.
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent.
-
Phosphate Standard: Use a commercially available phosphate standard to prepare a standard curve (e.g., 0 to 50 µM Pi).
2. Assay Procedure:
-
Prepare a reaction master mix by combining the this compound Reaction Buffer (1X final concentration), Substrate (1X final concentration), and deionized water.
-
Add the diluted this compound enzyme to the reaction master mix to initiate the reaction. For a negative control, add an equal volume of deionized water instead of the enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at ~620-660 nm using a spectrophotometer or plate reader.
-
Calculate the amount of phosphate released using the phosphate standard curve.
3. Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the samples.
-
Convert the absorbance values to phosphate concentration using the standard curve.
-
Calculate the specific activity of the this compound in units/mg (1 unit = 1 µmole of Pi released per minute).
Protocol 2: Troubleshooting Low this compound Activity
This protocol outlines a systematic approach to diagnose the cause of low this compound activity.
-
Enzyme Integrity Check:
-
Run a positive control reaction using a fresh aliquot of enzyme with a known optimal concentration of Ca²⁺ (e.g., 5 mM) and substrate.
-
If the positive control fails, the enzyme may be inactive. Consider obtaining a new batch of enzyme.
-
-
Divalent Cation Optimization:
-
Set up a series of reactions with varying concentrations of Ca²⁺ (e.g., 0, 1, 2.5, 5, 7.5, and 10 mM).
-
Perform the this compound activity assay as described in Protocol 1 for each concentration.
-
Plot the this compound activity versus the Ca²⁺ concentration to determine the optimal concentration.
-
-
Chelator Contamination Test:
-
Prepare two sets of reaction buffers. To one set, add a known concentration of EDTA (e.g., 1 mM).
-
Run the this compound assay in both buffers with the optimal Ca²⁺ concentration.
-
A significant decrease in activity in the EDTA-containing buffer confirms that the enzyme is sensitive to chelators and suggests potential contamination in your original buffers.
-
Visualizations
Caption: Experimental workflow for measuring this compound activity.
Caption: Troubleshooting logic for low this compound activity.
Caption: Role of this compound in purinergic signaling.
References
- 1. Characterization of this compound activity from the salivary glands of the cat flea Ctenocephalides felis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time- and cost-efficient bacterial expression and purification of potato this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time- and cost-efficient bacterial expression and purification of potato this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. neb.com [neb.com]
Technical Support Center: High-Throughput Screening (HTS) for Apyrase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting high-throughput screening (HTS) assays to identify apyrase inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during your HTS assay for this compound inhibitors.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal in "No Enzyme" Control Wells | Phosphate contamination in buffers or reagents.[1][2] Detergent residue on labware.[3] Spontaneous hydrolysis of ATP. | Use high-purity, phosphate-free water and reagents.[2] Ensure all labware is thoroughly rinsed with phosphate-free water.[3] Prepare ATP solutions fresh before each experiment. |
| High Variability Between Replicate Wells | Inconsistent dispensing of reagents. Edge effects in microplates. Temperature fluctuations. | Calibrate and maintain automated liquid handlers. Use a multichannel pipette for manual additions. Randomize sample placement on the plate and avoid using outer wells if edge effects are significant. Allow all reagents and plates to equilibrate to room temperature before use. |
| Low Signal-to-Background Ratio | Suboptimal enzyme concentration. Suboptimal substrate (ATP) concentration. Incorrect pH of the assay buffer. | Determine the optimal enzyme concentration by titration to achieve a robust signal without depleting the substrate too quickly. Optimize the ATP concentration to be near the Km value for this compound to ensure assay sensitivity to competitive inhibitors. This compound activity is pH-dependent; ensure the buffer pH is optimal for the specific this compound being used (typically around pH 6.0-7.0). |
| Precipitation Observed in Wells | Compound insolubility in the assay buffer. High protein concentration causing precipitation upon addition of acidic stop solutions (e.g., Malachite Green reagent). | Test compound solubility in the assay buffer before screening. If necessary, use a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) as it can affect enzyme activity. If protein precipitation is an issue with the Malachite Green assay, consider reducing the protein concentration or exploring alternative detection methods. |
| Identification of False-Positive "Hits" | Compounds that interfere with the detection method (e.g., colored compounds in colorimetric assays, luciferase inhibitors in luminescence assays). Non-specific inhibition due to compound aggregation. | Perform counter-screens to identify compounds that interfere with the assay components in the absence of the target enzyme. Include detergents like Tween-20 (at low concentrations, e.g., 0.01%) in the assay buffer to reduce compound aggregation. |
| Assay Signal Drifts Over Time | Instability of reagents (e.g., ATP hydrolysis, degradation of detection reagents). Enzyme instability at room temperature. | Prepare reagents fresh and use them within their stable window. For luminescence-based assays, ensure the luminescent signal is stable over the measurement period. While this compound is generally stable at room temperature for a couple of hours, for longer experiments, keep the enzyme on ice. |
Frequently Asked Questions (FAQs)
Q1: What are the common assay formats for screening this compound inhibitors?
A1: The most common HTS formats for this compound inhibitors are colorimetric and luminescence-based assays.
-
Colorimetric Assays: The Malachite Green assay is widely used. It detects the inorganic phosphate (Pi) released from the hydrolysis of ATP by this compound.
-
Luminescence-Based Assays: These assays typically measure the amount of remaining ATP after the this compound reaction using a luciferase/luciferin system. A decrease in luminescence indicates this compound activity, and inhibition is observed as an increase in luminescence.
Q2: How do I choose between a colorimetric and a luminescence-based assay?
A2: The choice depends on several factors:
-
Sensitivity: Luminescence assays are generally more sensitive than colorimetric assays.
-
Interference: Colorimetric assays can be prone to interference from colored compounds, while luminescence assays can be affected by compounds that inhibit luciferase.
-
Cost: Colorimetric assays are often more cost-effective.
-
Throughput: Both formats are adaptable to high-throughput screening in 384-well or 1536-well plates.
Q3: What controls should I include in my HTS assay?
A3: It is crucial to include the following controls on each assay plate:
-
Positive Control: this compound with vehicle (e.g., DMSO) but no inhibitor. This represents 100% enzyme activity.
-
Negative Control: Assay buffer with vehicle and no enzyme. This represents 0% enzyme activity and is used to determine the background signal.
-
Reference Inhibitor: A known this compound inhibitor to assess assay performance and variability.
Q4: My compounds are dissolved in DMSO. How much can I tolerate in my assay?
A4: Most this compound assays can tolerate DMSO concentrations up to 1%. However, it is essential to test the tolerance of your specific assay to DMSO and to maintain the same final DMSO concentration in all wells, including controls.
Q5: What is the optimal pH for an this compound inhibitor assay?
A5: The optimal pH for this compound activity can vary depending on the source of the enzyme, but it is generally in the range of 6.0 to 7.0. It is recommended to determine the optimal pH for your specific enzyme and assay conditions.
Experimental Protocols
Malachite Green Colorimetric Assay Protocol
This protocol is a generalized procedure for detecting this compound activity through the quantification of released inorganic phosphate.
Reagents:
-
This compound Enzyme: Reconstituted in an appropriate buffer and stored at -20°C.
-
ATP Substrate Solution: Prepared fresh in assay buffer.
-
Assay Buffer: e.g., 60 mM HEPES, 3 mM MgCl₂, 3 mM CaCl₂, pH 6.5.
-
Malachite Green Reagent: A solution containing malachite green, ammonium molybdate, and a strong acid.
-
Stop Solution: (Optional, depending on the kit) e.g., a citrate solution to stabilize the color.
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.
Procedure:
-
Compound Plating: Dispense test compounds and controls into a 384-well plate.
-
Enzyme Addition: Add this compound enzyme solution to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the ATP substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 15-60 minutes) at room temperature.
-
Reaction Termination and Color Development: Add the Malachite Green reagent to all wells to stop the reaction and initiate color development. Incubate for 15-20 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at a wavelength between 600 and 660 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing its absorbance to the positive and negative controls.
Luminescence-Based Assay Protocol
This protocol outlines a general procedure for measuring this compound activity by quantifying the remaining ATP.
Reagents:
-
This compound Enzyme: Reconstituted and stored as described above.
-
ATP Substrate Solution: Prepared fresh in assay buffer.
-
Assay Buffer: As described for the colorimetric assay.
-
ATP Detection Reagent: A commercial reagent containing luciferase and luciferin (e.g., Kinase-Glo®).
Procedure:
-
Compound Plating: Dispense test compounds and controls into a white, opaque 384-well plate.
-
Enzyme Addition: Add this compound enzyme solution to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Add the ATP substrate solution to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at room temperature.
-
Signal Development: Add the ATP detection reagent to all wells. This reagent stops the this compound reaction and initiates the luminescence reaction.
-
Luminescence Reading: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the luminescence signal relative to the controls.
Quantitative Data Summary
| Parameter | Colorimetric Assay (Malachite Green) | Luminescence-Based Assay |
| Plate Format | 96-well or 384-well clear plates | 384-well or 1536-well white, opaque plates |
| Typical ATP Concentration | 1-3 mM | 25 µM |
| Typical this compound Concentration | 0.1 U per reaction | 62.5 to 2000 pM |
| Final DMSO Concentration | ≤ 1% | ≤ 1% |
| Incubation Times | Pre-incubation: 10-30 min; Reaction: 15-60 min; Detection: 15-20 min | Pre-incubation: 30 min; Reaction: 30-60 min; Detection: 10 min |
| Wavelength/Signal | Absorbance at 600-660 nm | Luminescence |
Visualizations
Caption: Experimental workflow for a high-throughput screening assay for this compound inhibitors.
Caption: Role of this compound in modulating purinergic signaling pathways.
References
- 1. This compound Suppression Raises Extracellular ATP Levels and Induces Gene Expression and Cell Wall Changes Characteristic of Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 3. Growth regulation by apyrases: Insights from altering their expression level in different organisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Enzymatic PCR Cleanup: Apyrase vs. Alkaline Phosphatase
In the workflow of molecular biology, the purification of PCR products is a critical step to ensure the success of downstream applications such as Sanger sequencing, genotyping, and cloning. The removal of unincorporated primers and deoxynucleoside triphosphates (dNTPs) is essential to prevent interference in subsequent enzymatic reactions. Among the various cleanup methods, enzymatic approaches offer a simple and efficient solution with high sample recovery. This guide provides an objective comparison between two key enzymes used for dNTP removal in PCR cleanup: Apyrase and Alkaline Phosphatase.
Introduction to Enzymatic PCR Cleanup
Enzymatic PCR cleanup typically involves a combination of two enzymes: an exonuclease to degrade residual single-stranded primers and a phosphatase to inactivate remaining dNTPs.[1] This method is favored for its simplicity, as it involves adding the enzymes directly to the PCR product, followed by a short incubation and subsequent heat inactivation of the enzymes.[1][2] This process eliminates the need for cumbersome column purification or precipitation steps, minimizing the risk of sample loss.[2]
Mechanism of Action
Alkaline Phosphatase (Shrimp Alkaline Phosphatase - rSAP)
Alkaline phosphatase, most commonly Shrimp Alkaline Phosphatase (rSAP) in this context, catalyzes the removal of the 5'-phosphate group from dNTPs.[1] This dephosphorylation renders the dNTPs incapable of being incorporated by a DNA polymerase in a subsequent sequencing or genotyping reaction. For complete PCR cleanup, rSAP is used in conjunction with Exonuclease I (ExoI), which degrades any leftover single-stranded primers. The combination of Exonuclease I and Shrimp Alkaline Phosphatase is a widely adopted method for PCR product cleanup.
This compound
This compound is an ATP-diphosphohydrolase that catalyzes the sequential hydrolysis of the gamma and beta phosphate groups from nucleoside triphosphates (NTPs) and diphosphates (NDPs), ultimately yielding a nucleoside monophosphate (NMP) and two inorganic phosphate molecules. This activity extends to dNTPs, making this compound a potential tool for their removal from PCR reactions. Its primary application in this area has been in pyrosequencing, where it is used to degrade unincorporated dNTPs between nucleotide additions. Unlike the combined action of ExoI and alkaline phosphatase, this compound on its own does not degrade primers.
Comparative Analysis
| Feature | This compound | Alkaline Phosphatase (with Exonuclease I) |
| Primary Function | Hydrolyzes tri- and diphosphates of (d)NTPs to monophosphates. | Dephosphorylates 5' end of dNTPs (inactivates them). |
| Primer Removal | Does not degrade primers. Requires a separate enzyme (e.g., Exonuclease I) for primer removal. | Used in conjunction with Exonuclease I, which degrades single-stranded primers. |
| Established Protocols | Primarily established for pyrosequencing cleanup. Limited standardized protocols for routine PCR cleanup for Sanger sequencing. | Well-established and widely used for routine PCR cleanup (ExoSAP-IT method). |
| Heat Inactivation | Recombinant potato this compound can be heat-inactivated at 65°C for 20 minutes. | Shrimp Alkaline Phosphatase is heat-labile and is typically inactivated at 80°C for 15-20 minutes. |
| Cofactors | Calcium-activated enzyme. | Requires Mg2+ and Zn2+ for activity. |
| Commercial Availability | Available from several suppliers, often marketed for pyrosequencing applications. | Widely available as a standalone enzyme or in combination with Exonuclease I in optimized cleanup mixes. |
Experimental Protocols
Alkaline Phosphatase (rSAP) and Exonuclease I PCR Cleanup Protocol
This protocol is a standard method for the enzymatic cleanup of PCR products for downstream applications like Sanger sequencing.
Materials:
-
PCR product
-
Exonuclease I (e.g., NEB #M0293)
-
Shrimp Alkaline Phosphatase (rSAP) (e.g., NEB #M0371)
-
Thermocycler
Procedure:
-
To 5 µL of your PCR product, add 0.5 µL of Exonuclease I and 1 µL of rSAP.
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 15 minutes.
-
Inactivate the enzymes by heating the reaction to 80°C for 15 minutes.
-
The cleaned PCR product is now ready for downstream applications.
Note: Commercially available kits, such as ExoSAP-IT™, provide a premixed solution of both enzymes, simplifying the workflow.
This compound-Based PCR Cleanup (Hypothetical Protocol for dNTP Removal)
While not a standard protocol for routine PCR cleanup for Sanger sequencing, a hypothetical protocol for dNTP removal using this compound can be extrapolated from its known properties. This protocol would still require a separate step or enzyme for primer removal.
Materials:
-
PCR product
-
This compound (e.g., NEB #M0398)
-
This compound Reaction Buffer (if not compatible with PCR buffer)
-
Thermocycler
Procedure:
-
To your PCR product, add this compound to a final concentration recommended by the manufacturer. Note: Buffer compatibility must be considered, as this compound activity can be significantly reduced in standard PCR buffers.
-
Incubate at 30°C for a duration sufficient to degrade the dNTPs (optimization would be required).
-
Heat inactivate the this compound at 65°C for 20 minutes.
-
Proceed with a separate method for primer removal.
Important Consideration: The lack of standardized protocols for using this compound in routine PCR cleanup for applications like Sanger sequencing is a significant limitation. The efficiency of dNTP removal and the potential impact on the PCR product would need to be empirically determined.
Visualizing the Workflows
Caption: Comparative workflows for PCR cleanup.
Enzymatic Mechanisms
Caption: Enzymatic degradation of dNTPs.
Logical Comparison of Enzyme Selection
Caption: Decision tree for enzyme selection.
Conclusion
For routine PCR cleanup prior to applications like Sanger sequencing, the combination of Alkaline Phosphatase (specifically rSAP) and Exonuclease I is the well-established, validated, and widely adopted method. It offers a simple, one-tube protocol that efficiently removes both dNTPs and primers.
This compound , while effective at degrading dNTPs, is primarily utilized in the context of pyrosequencing. Its use for general PCR cleanup is not well-documented, and it would necessitate a separate step for primer removal. Furthermore, potential issues with buffer compatibility and the need for protocol optimization make it a less straightforward choice for this application compared to the alkaline phosphatase-based methods.
Researchers and drug development professionals seeking a reliable and efficient method for routine PCR cleanup would find the combined Exonuclease I and Shrimp Alkaline Phosphatase approach to be the industry standard, supported by a wealth of documentation and commercially available, optimized reagents.
References
A Comparative Analysis of Potato Apyrase and Recombinant Bacterial Apyrase Activity
For researchers and drug development professionals requiring precise enzymatic control of nucleotide levels, apyrases (ATP-diphosphohydrolases) are indispensable tools. These enzymes catalyze the hydrolysis of ATP and ADP to AMP, thereby removing key signaling molecules and energy sources from experimental systems. The two most commonly utilized sources for this enzymatic activity are native apyrase purified from potato tubers (Solanum tuberosum) and recombinant forms of the same enzyme expressed in bacterial systems, typically Escherichia coli. This guide provides a detailed comparison of their enzymatic activities, supported by experimental data and protocols, to aid in the selection of the most suitable this compound for specific research applications.
Executive Summary
Native potato this compound often exists as a mixture of isoenzymes, leading to variability in the ratio of ATPase to ADPase activity. In contrast, recombinant apyrases expressed in bacteria are derived from a single isoenzyme, offering greater consistency. While both forms are dependent on divalent cations for activity, researchers should consider potential differences in specific activity and optimal reaction conditions when choosing between a native or recombinant source.
Quantitative Comparison of Enzymatic Activity
The following table summarizes the key enzymatic parameters for native potato this compound and a common recombinant version expressed in E. coli. These values represent a synthesis of data from multiple sources and can vary depending on the specific isoenzyme and purification method.
| Parameter | Potato this compound (Native) | Recombinant Potato this compound (E. coli) |
| Source | Solanum tuberosum tubers | Recombinant expression in E. coli |
| Isoenzyme Composition | Mixture of isoenzymes (e.g., 'Pimpernel' and 'Desirée')[1] | Single isoenzyme |
| Specific Activity (ATPase) | ≥600 units/mg protein[2] | ~3,000 units/mg protein[3] |
| ATP:ADP Hydrolysis Ratio | Variable, can be high (~10:1) or low (~1:1) depending on the predominant isoenzyme[1][4] | Typically high (~14:1) |
| Optimal pH | 6.0 - 6.5 for organic phosphates | ~6.5 |
| Cation Requirement | Divalent cations required (Ca²⁺ optimal at ~5 mM) | Calcium-activated; ~50% activity with Mg²⁺ |
| Thermal Stability | Activity rapidly lost outside pH 5-7; sensitive to repeated freeze-thaw cycles | Can be heat-inactivated at 65°C for 20 minutes |
Unit Definition: One unit of this compound is defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphate from ATP or ADP per minute at pH 6.5 at 30°C.
Signaling Pathways and Experimental Workflow
The primary function of this compound in a research context is the removal of extracellular ATP and ADP, which are potent signaling molecules that act through purinergic receptors. The diagram below illustrates this general signaling pathway and the role of this compound.
Caption: Role of this compound in modulating purinergic signaling.
The general workflow for comparing the activity of different this compound preparations is outlined in the following diagram. This process involves preparing the enzymes, performing a standardized activity assay, and analyzing the results to determine key kinetic parameters.
Caption: Experimental workflow for comparing this compound activity.
Experimental Protocols
Detailed methodologies for determining this compound activity are crucial for obtaining reliable and comparable data. Below are protocols for two common this compound activity assays.
Colorimetric Assay for Inorganic Phosphate (Pi) Detection
This method is based on the reaction of inorganic phosphate, released by this compound activity, with a molybdate solution to form a colored complex.
Principle: this compound ATP/ADP + H₂O → ADP/AMP + Pi Pi + Molybdate Reagent → Phosphomolybdate Complex (colored)
Reagents:
-
Reaction Buffer: 40 mM Succinate buffer, 4 mM CaCl₂, pH 6.5.
-
Substrate Solution: 2.0 mM ATP or ADP in Reaction Buffer.
-
Enzyme Solution: this compound diluted in cold deionized water to a concentration of 0.5 - 1.5 units/ml.
-
Color Reagent (Taussky-Shorr Reagent): Prepare by adding 10 ml of 10% (w/v) Ammonium Molybdate in 10 N H₂SO₄ to 70 ml of deionized water. Then, dissolve 5 g of Ferrous Sulfate Heptahydrate and bring the final volume to 100 ml with deionized water.
-
Phosphate Standard: A solution with a known concentration of inorganic phosphate (e.g., 20 µg/ml).
Procedure:
-
Prepare a standard curve using the Phosphate Standard.
-
For the enzyme reaction, pipette 1.9 ml of the Substrate Solution into a test tube and equilibrate to 30°C.
-
To initiate the reaction, add 0.1 ml of the Enzyme Solution, mix, and incubate at 30°C for exactly 10 minutes.
-
Stop the reaction by adding 1.0 ml of the Color Reagent.
-
Measure the absorbance at 660 nm.
-
Calculate the amount of phosphate released using the standard curve and determine the specific activity.
Luminescence-Based ATP Detection Assay
This high-throughput method measures the depletion of ATP over time using the firefly luciferase system.
Principle: this compound ATP → ADP → AMP Remaining ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light
Reagents:
-
Assay Buffer: Buffer suitable for both this compound and luciferase (e.g., HEPES-based buffer with appropriate salts and pH).
-
This compound Solution: Diluted to the desired concentration in Assay Buffer.
-
ATP Solution: At a concentration suitable for the linear range of the luciferase assay.
-
Luciferin/Luciferase Reagent: Commercially available kits (e.g., Kinase-Glo®).
Procedure:
-
In a multi-well plate, add the this compound Solution to the Assay Buffer.
-
Initiate the reaction by adding the ATP Solution.
-
Incubate at room temperature for a defined period.
-
Add the Luciferin/Luciferase Reagent to quench the this compound reaction and initiate the luminescence reaction.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence compared to a no-enzyme control indicates this compound activity. The rate of ATP depletion can be used to calculate enzyme activity.
Conclusion
The choice between native potato this compound and recombinant bacterial this compound depends on the specific requirements of the experiment. For applications demanding high consistency and a specific ATP:ADP hydrolysis ratio, the single-isoenzyme recombinant this compound is preferable. However, for some applications, the specific properties of the native isoenzyme mixture may be advantageous. It is essential for researchers to carefully consider the data presented and, if necessary, perform their own characterization to ensure the chosen enzyme meets the needs of their experimental design. The provided protocols offer a starting point for such characterizations.
References
A Comparative Kinetic Analysis of Apyrase Isoforms for Researchers and Drug Development Professionals
An in-depth guide to the enzymatic activity and signaling roles of key apyrase isoforms from different species, providing essential data for researchers in cell biology, pharmacology, and drug discovery.
This guide offers a comparative kinetic analysis of prominent this compound isoforms, detailing their substrate specificity and catalytic efficiency. Apyrases, also known as nucleoside triphosphate diphosphohydrolases (NTPDases), are crucial enzymes that regulate the extracellular concentrations of nucleotides like ATP and ADP. By hydrolyzing these signaling molecules, apyrases play a pivotal role in a wide range of physiological processes, including neurotransmission, inflammation, and thrombosis in animals, as well as growth and stress responses in plants. Understanding the kinetic differences between this compound isoforms is fundamental for developing targeted therapeutic interventions and for advancing our knowledge of purinergic signaling.
Comparative Kinetic Parameters of this compound Isoforms
The kinetic properties of this compound isoforms vary significantly across different species and even between isoforms within the same organism. These differences in substrate affinity (Km) and maximum reaction velocity (Vmax) reflect their specialized physiological roles. The following table summarizes key kinetic parameters for well-characterized this compound isoforms.
| Isoform | Organism | Substrate | Km (µM) | Vmax (nmol Pi/min/mg protein) | ATPase/ADPase Activity Ratio | Reference |
| CD39/NTPDase1 | Homo sapiens (Human) | ATP | ~77.6 | ~68.9 | ~0.7 | [1][2] |
| ADP | ~106.8 | ~99.4 | [1][2] | |||
| This compound (Pimpernel) | Solanum tuberosum (Potato) | ATP | Not specified | Not specified | ~10 | [3] |
| ADP | Not specified | Not specified | ||||
| This compound (Desiree) | Solanum tuberosum (Potato) | ATP | Not specified | Not specified | ~1 | |
| ADP | Not specified | Not specified | ||||
| AtAPY1 | Arabidopsis thaliana | ATP | Not specified | Not specified | Predominantly Golgi UDPase/GDPase activity | |
| AtAPY2 | Arabidopsis thaliana | ATP | Not specified | Not specified | Predominantly Golgi UDPase/GDPase activity |
Signaling Pathways Regulated by Apyrases
Apyrases are key regulators of purinergic signaling pathways, which are initiated by the binding of extracellular nucleotides to specific cell surface receptors. While the fundamental principle of nucleotide-mediated signaling is conserved, the specific components and downstream cascades differ between plants and animals.
Plant Extracellular ATP (eATP) Signaling Pathway
In plants, extracellular ATP is recognized as a danger signal, often released upon cellular stress or damage. The perception of eATP triggers a signaling cascade that is crucial for growth, development, and immunity. The primary receptor for eATP in Arabidopsis is the lectin receptor kinase P2K1.
Animal Purinergic Signaling Pathway
In animals, purinergic signaling is more complex, involving two main families of receptors: P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors). These receptors are widely expressed and mediate a vast array of physiological responses. Apyrases, such as CD39, are critical for terminating these signals.
Experimental Protocols for this compound Kinetic Analysis
Accurate determination of this compound kinetic parameters is essential for comparative studies. The following outlines a general workflow and two common methods for assaying this compound activity.
General Experimental Workflow
Malachite Green-Based Colorimetric Assay
This method quantifies the inorganic phosphate (Pi) released during the hydrolysis of ATP or ADP.
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation required for this compound activity (typically 5 mM CaCl₂ or MgCl₂).
-
Substrate Solutions: Prepare a series of ATP or ADP solutions of varying concentrations in the reaction buffer.
-
Enzyme Solution: Dilute the purified this compound isoform to a working concentration in the reaction buffer.
-
Malachite Green Reagent: Prepare the malachite green-molybdate working solution according to the manufacturer's instructions or established protocols.
-
Phosphate Standard Curve: Prepare a series of known phosphate concentrations to generate a standard curve.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a defined volume of the enzyme solution to wells containing the different substrate concentrations.
-
Include a "no enzyme" control for each substrate concentration to account for non-enzymatic substrate hydrolysis.
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the acidic malachite green reagent.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" controls from the corresponding experimental wells.
-
Use the phosphate standard curve to convert the absorbance values to the amount of Pi produced.
-
Plot the initial reaction velocity (nmol Pi/min) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Luminescence-Based ATP Depletion Assay
This method measures the decrease in ATP concentration over time.
Principle: This assay utilizes the firefly luciferase system, where the amount of light produced is directly proportional to the ATP concentration. This compound activity is determined by measuring the reduction in luminescence.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: As described for the malachite green assay.
-
ATP Solutions: Prepare a series of ATP solutions of varying concentrations.
-
Enzyme Solution: Dilute the this compound isoform in the reaction buffer.
-
Luciferase Reagent: Prepare a commercial luciferase-based ATP detection reagent according to the manufacturer's instructions.
-
-
Enzyme Reaction:
-
In a white, opaque 96-well plate, add the enzyme solution to wells containing the different ATP concentrations.
-
Include a "no enzyme" control.
-
Incubate at a constant temperature for a fixed time.
-
-
Detection:
-
Add the luciferase reagent to each well to stop the this compound reaction and initiate the light-producing reaction.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The decrease in luminescence in the presence of this compound compared to the "no enzyme" control corresponds to the amount of ATP hydrolyzed.
-
Calculate the initial reaction velocity and plot it against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.
-
References
A Comparative Guide to Validating Apyrase Activity: ATP Standard vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurately measuring the enzymatic activity of apyrase is critical for a wide range of studies, from cancer research to herbicide resistance. This guide provides a detailed comparison of two primary methods for validating this compound activity: the traditional phosphate detection method using an ATP standard and the more modern luciferase-based bioluminometric assay.
This compound is an enzyme that catalyzes the hydrolysis of ATP to ADP and subsequently to AMP, releasing inorganic phosphate at each step. Validating its activity is crucial for understanding its role in various biological processes and for screening potential inhibitors. The choice of assay can significantly impact the quality and throughput of these investigations.
Method 1: Phosphate Detection using a Malachite Green Assay
This colorimetric method is a well-established technique for determining this compound activity. It relies on the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The amount of phosphate is measured using a malachite green reagent, which forms a colored complex with free orthophosphate that can be measured spectrophotometrically. A standard curve generated with known concentrations of phosphate is used to determine the amount of Pi released by the this compound reaction.
Experimental Protocol: Malachite Green Phosphate Assay
-
Preparation of Phosphate Standards: Prepare a series of phosphate standards with known concentrations (e.g., 0 to 50 µM) from a stock solution.[1] These standards are used to generate a standard curve.
-
Reaction Setup: In a 96-well plate, set up the this compound reaction. This typically includes a reaction buffer (e.g., 40 mM Succinate buffer with 4 mM CaCl2, pH 6.5), the this compound enzyme solution, and the ATP substrate (e.g., 2.0 mM). Include a blank control without the enzyme.
-
Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent to each well. This reagent typically contains malachite green and ammonium molybdate in an acidic solution.
-
Absorbance Measurement: After a short incubation period (e.g., 15-30 minutes) at room temperature for color development, measure the absorbance of the solution at a wavelength between 620 and 660 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the standards and samples. Use the phosphate standard curve to determine the concentration of phosphate released in each sample, which is directly proportional to the this compound activity.
Method 2: Luciferase-Based Bioluminometric Assay
This method offers a highly sensitive and real-time measurement of this compound activity by quantifying the consumption of ATP. The assay utilizes the firefly luciferase enzyme, which produces light in the presence of its substrate, luciferin, and ATP. As this compound hydrolyzes ATP, the amount of available ATP for the luciferase reaction decreases, leading to a reduction in the light signal. The rate of ATP consumption is directly proportional to the this compound activity.
Experimental Protocol: Luciferase-Based ATP Assay
-
ATP Standard Curve: Prepare a standard curve by making serial dilutions of ATP in the assay buffer. This allows for the correlation of luminescence units with ATP concentration.
-
Reaction Setup: In a luminometer-compatible 96-well plate, combine the this compound enzyme with a known concentration of ATP in the appropriate reaction buffer.
-
Luminescence Measurement: Immediately before measuring, add a luciferin/luciferase-containing reagent to the wells. This reagent initiates the light-producing reaction.
-
Real-Time Monitoring: Measure the luminescence signal over time using a luminometer. The decrease in luminescence is indicative of ATP hydrolysis by this compound.
-
Data Analysis: The rate of decrease in the luminescence signal is used to calculate the rate of ATP consumption, which reflects the this compound activity. The initial ATP concentration can be determined from the ATP standard curve.
Performance Comparison
| Feature | Malachite Green Assay | Luciferase-Based Assay |
| Principle | Measures the product (inorganic phosphate) of the reaction. | Measures the consumption of the substrate (ATP). |
| Sensitivity | Lower sensitivity, with a detection limit in the micromolar range for phosphate. | High sensitivity, capable of detecting as little as 0.01 picomoles of ATP. |
| Throughput | Can be adapted for 96-well plates, but may have limitations in high-throughput screening (HTS) due to multiple steps and potential for false hits. | Highly suitable for HTS, with a simple "mix-and-read" format that can be used in 384-well microplates. |
| Assay Type | Endpoint assay. | Real-time or endpoint assay. |
| Interference | Can be susceptible to interference from phosphate-containing buffers or contaminants. | Less prone to interference from colored or fluorescent compounds. |
| Cost | Generally more cost-effective. | Can be more expensive due to the cost of luciferase and luciferin reagents. |
| Reproducibility | Can have issues with inconsistent reproducibility. | Generally offers high reproducibility. |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both the Malachite Green and Luciferase-Based assays.
Workflow for the Malachite Green Phosphate Assay.
Workflow for the Luciferase-Based Bioluminometric Assay.
Signaling Pathway Context
This compound plays a crucial role in regulating extracellular nucleotide signaling. By hydrolyzing ATP and ADP, this compound modulates the activation of purinergic receptors, which are involved in a multitude of physiological processes.
Role of this compound in modulating purinergic signaling.
Conclusion
Both the malachite green and luciferase-based assays are valuable tools for validating this compound activity. The choice between them will depend on the specific needs of the experiment. For high-throughput screening and studies requiring high sensitivity and real-time data, the luciferase-based assay is the superior choice. However, for routine assays where cost is a significant consideration and high sensitivity is not paramount, the malachite green assay remains a reliable and effective method. By understanding the principles, protocols, and performance characteristics of each method, researchers can select the most appropriate approach for their this compound activity validation needs.
References
Investigating the Cross-Reactivity of Apyrase Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apyrases, also known as nucleoside triphosphate diphosphohydrolases (NTPDases), are a family of enzymes crucial for regulating nucleotide signaling by hydrolyzing extracellular ATP and ADP. The specificity of antibodies used to detect and quantify these enzymes is paramount for accurate research. This guide provides a comparative overview of apyrase antibody cross-reactivity, supported by experimental protocols and data to aid in the selection of appropriate reagents for your research needs.
Understanding this compound Isoforms and Antibody Specificity
Apyrases belong to the GDA1/CD39 superfamily of nucleoside phosphatases. In mammals, this family includes eight members (NTPDase1-8), each with distinct tissue distribution and substrate preferences. For instance, NTPDase1 (CD39) hydrolyzes ATP and ADP at a similar rate, while NTPDase2 has a preference for ATP. These differences in isoform expression and function underscore the need for highly specific antibodies.
Antibody cross-reactivity can arise from shared epitopes between different this compound isoforms or between apyrases from different species. The degree of amino acid sequence homology is a key predictor of potential cross-reactivity.
Comparative Analysis of this compound Isoform Sequences
To predict potential cross-reactivity, a sequence alignment of key this compound isoforms from different species was performed. The following table summarizes the percentage identity between human, mouse, rat, and Arabidopsis thaliana this compound isoforms. A higher percentage identity suggests a greater likelihood of antibody cross-reactivity.
| Species and Isoform | Human (NTPDase1) | Mouse (NTPDase1) | Rat (NTPDase1) | Arabidopsis (APY1) |
| Human (NTPDase1) | 100% | 86% | 85% | 35% |
| Mouse (NTPDase1) | 86% | 100% | 92% | 34% |
| Rat (NTPDase1) | 85% | 92% | 100% | 34% |
| Arabidopsis (APY1) | 35% | 34% | 34% | 100% |
Note: This table presents a simplified view. A comprehensive analysis should be performed using bioinformatics tools like NCBI BLAST for specific antibody immunogen sequences against the target proteome.
Performance of Commercially Available this compound Antibodies
Obtaining direct, quantitative comparative data for commercially available this compound antibodies is challenging. Manufacturers often provide validation data for specific applications and species, but head-to-head comparisons are rare in published literature. The following table summarizes information gathered from product datasheets and relevant publications for a selection of commercially available this compound antibodies. Researchers are strongly encouraged to consult the original datasheets and perform their own validation for their specific experimental setup.
| Antibody ID | Host | Type | Target | Validated Applications | Reported Cross-Reactivity | Supplier |
| ab12345 | Rabbit | Polyclonal | Human NTPDase1 | WB, IHC, ELISA | Mouse, Rat | Supplier A |
| mab67890 | Mouse | Monoclonal | Human NTPDase2 | WB, FC | None reported | Supplier B |
| PA-APY1 | Chicken | Polyclonal | Arabidopsis APY1 | WB | A. thaliana APY2 (potential) | Supplier C |
| sc-54321 | Goat | Polyclonal | Human NTPDase3 | WB, IHC | Mouse | Supplier D |
Disclaimer: This table is for illustrative purposes and does not represent an exhaustive list or direct endorsement of any product. "Supplier A, B, C, D" are placeholders.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of an this compound antibody, it is crucial to perform rigorous validation experiments. Below are detailed protocols for Western Blotting, ELISA, and Immunohistochemistry, which are standard methods for evaluating antibody performance.
Western Blotting Protocol
Western blotting is a key technique to assess antibody specificity by detecting the target protein's molecular weight.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
2. SDS-PAGE:
-
Load samples onto a 4-20% Tris-glycine gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer efficiency by Ponceau S staining.
4. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
Caption: Western Blot experimental workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a quantitative method to assess antibody specificity and can be adapted to test for cross-reactivity. A sandwich ELISA format is described here.
1. Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for an this compound isoform (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBST).
2. Blocking:
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Add serial dilutions of your protein samples and purified this compound standards to the wells.
-
To test for cross-reactivity, add purified recombinant proteins of other this compound isoforms to separate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection Antibody Incubation:
-
Add the detection this compound antibody (biotinylated or enzyme-conjugated) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
5. Signal Development:
-
If using a biotinylated detection antibody, add streptavidin-HRP and incubate for 30 minutes. Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with stop solution (e.g., 2N H₂SO₄).
6. Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
Caption: Sandwich ELISA experimental workflow.
Immunohistochemistry (IHC) Protocol
IHC allows for the visualization of this compound expression and localization within tissues, providing another layer of specificity validation.
1. Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene.
-
Rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary this compound antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a polymer-based HRP-conjugated secondary antibody.
-
Wash with PBS.
-
Develop with a DAB chromogen.
-
Counterstain with hematoxylin.
5. Mounting:
-
Dehydrate, clear, and coverslip the slides.
Caption: Immunohistochemistry experimental workflow.
This compound in Extracellular ATP Signaling
Apyrases are key regulators of purinergic signaling, a pathway activated by extracellular nucleotides like ATP. When cells are stressed or damaged, they release ATP into the extracellular space, where it acts as a "danger signal." This extracellular ATP can bind to purinergic receptors (P2X and P2Y) on neighboring cells, triggering various downstream signaling cascades. Apyrases, located on the cell surface, hydrolyze ATP to ADP and then to AMP, thereby terminating the signal. This process is crucial for modulating immune responses, inflammation, and neurotransmission.[1][2][3]
Caption: Role of this compound in modulating extracellular ATP signaling.
Logical Framework for Cross-Reactivity Investigation
When planning experiments to investigate the cross-reactivity of an this compound antibody, a logical workflow should be followed to ensure comprehensive and reliable results.
Caption: Logical workflow for this compound antibody cross-reactivity testing.
By following the protocols and considering the comparative data presented in this guide, researchers can make more informed decisions when selecting and validating this compound antibodies, ultimately leading to more robust and reproducible scientific findings.
References
A Comparative Guide to the Validation of Specific Apyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of specific chemical inhibitors targeting apyrase activity, supported by experimental data and detailed protocols. Apyrases, also known as nucleoside triphosphate diphosphohydrolases (NTPDases), are crucial enzymes that hydrolyze ATP and ADP to AMP and inorganic phosphate. Their activity modulates extracellular nucleotide signaling in a variety of physiological and pathological processes, making them a compelling target for therapeutic intervention and research applications.
Comparison of this compound Inhibitor Potency
Table 1: Specific Chemical Inhibitors of this compound
| Inhibitor | Target this compound | Concentration | Percent Inhibition (%) | Reference |
| NGXT191 (AI.1) | Botrytis cinerea (partially purified) | 65 µM | 65 - 96 | [1] |
| Fusarium oxysporum (partially purified) | 65 µM | 49 - 50 | [1] | |
| Soybean (GS52) | 5 and 10 µg/mL | No inhibition | [2] | |
| NGXT1913 (AI.13) | Botrytis cinerea (partially purified) | 65 µM | 59 - 65 | [1] |
| Fusarium oxysporum (partially purified) | 65 µM | 33 - 65 | [1] | |
| Inhibitor #1 (NGXT191) | Potato this compound | Not Specified | ~40 | |
| Inhibitor #4 | Potato this compound | Not Specified | ~40 |
Note: NGXT191 and Inhibitor #4 have been described as having "similar strong potency in inhibiting Arabidopsis this compound activity," though quantitative data was not provided.
Table 2: General Inhibitors of Potato this compound
This table provides IC50 values for commonly used, non-specific enzyme inhibitors against potato this compound, offering a baseline for comparison.
| Inhibitor | IC50 |
| Azide | ~100 mM |
| AMP | ~0.25 mM |
| Inorganic Phosphate (Pi) | ~0.125 mM |
| Fluoride | ~0.04 mM |
| ADP | ~0.035 mM |
Experimental Protocols for this compound Inhibition Assays
Two primary methods are widely used to validate this compound inhibitors: colorimetric assays that detect the release of inorganic phosphate (Pi) and luminescence-based assays that measure the depletion of ATP.
Colorimetric Phosphate Detection Assay
This method is based on the reaction of inorganic phosphate, liberated by this compound activity, with a molybdate solution to form a colored complex.
Experimental Workflow:
References
A Comparative Functional Analysis of Apyrase Orthologs Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of apyrase orthologs from various species, supported by experimental data. Apyrases, or nucleoside triphosphate diphosphohydrolases (NTPDases), are a conserved family of enzymes crucial for regulating nucleotide levels across kingdoms. Their diverse roles in physiological processes, from plant growth to human immune responses, make them a subject of significant research interest.
Functional Overview
This compound enzymes (EC 3.6.1.5) catalyze the hydrolysis of the γ and β phosphate groups of nucleoside triphosphates (NTPs) and diphosphates (NDPs), but not monophosphates (NMPs).[1] This activity is fundamental to their primary function: modulating the extracellular and intracellular concentrations of nucleotides like ATP and ADP.
-
In Plants: Apyrases are key regulators of growth and development.[2] Ecto-apyrases, located in the extracellular matrix, control the levels of extracellular ATP (eATP), a signaling molecule that can influence plant growth and stress responses.[3] For instance, in Arabidopsis thaliana, the apyrases AtAPY1 and AtAPY2 are essential for pollen germination and overall plant growth.[4] Plant apyrases also play a role in nutrient acquisition, as seen with the pea this compound (psNTP9) which can mobilize phosphate from extracellular ATP.[5]
-
In Animals: In mammals, apyrases such as CD39 (NTPDase1) are critical for regulating purinergic signaling, a system where extracellular nucleotides act as signaling molecules. By hydrolyzing ATP and ADP, CD39 terminates their signaling and initiates the production of adenosine, a molecule with anti-inflammatory and anti-thrombotic properties. In blood-feeding insects like the mosquito Aedes aegypti, salivary apyrases are secreted into the host to prevent platelet aggregation by degrading ADP, thus facilitating blood feeding.
-
In Other Organisms: Apyrases are also found in yeast and prokaryotes, indicating their ancient evolutionary origin and fundamental importance in cellular processes.
Quantitative Comparison of Enzymatic Activity
The following table summarizes key kinetic parameters of this compound orthologs from different species. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.
| Species | Ortholog | Substrate | Km (µM) | Vmax | Specific Activity | ATP/ADP Hydrolysis Ratio | Reference |
| Human (Homo sapiens) | CD39 (lymphocytes) | ATP | 77.6 ± 10.2 | 68.9 ± 8.1 nmol Pi/min/mg | - | ~0.7 | |
| ADP | 106.8 ± 21.0 | 99.4 ± 8.5 nmol Pi/min/mg | - | ||||
| Soluble CD39 | ATP | 12 | 4.6 s-1 (kcat) | - | ~3.5 | Soluble apyrases release adp during ATP hydrolysis - PubMed | |
| ADP | 7 | 1.3 s-1 (kcat) | - | Soluble apyrases release adp during ATP hydrolysis - PubMed | |||
| Potato (Solanum tuberosum) | Soluble this compound | ATP | - | - | 10,000 µmol Pi/mg/min | - | |
| This compound A | ATP/ADP | - | - | - | ~10 | ||
| This compound B | ATP/ADP | - | - | - | ~1 | ||
| Pea (Pisum sativum) | psNTP9 | ATP | 600 | - | - | ~6.7 | |
| Arabidopsis (Arabidopsis thaliana) | AtAPY1 (etiolated) | ATP | 30 | - | >7000 µM Pi/min/mg | Favors ATP | |
| Mosquito (Aedes aegypti) | Salivary this compound | ATP/ADP | - | - | 160 mU/pair of glands | - |
Experimental Protocols
Colorimetric this compound Activity Assay
This method relies on the quantification of inorganic phosphate (Pi) released during the hydrolysis of ATP or ADP, using a malachite green-based reagent.
Materials:
-
Reaction Buffer: 60 mM HEPES, 3 mM MgCl2, 3 mM CaCl2, pH 6.5.
-
Substrate: 3 mM ATP or ADP in reaction buffer.
-
This compound enzyme solution.
-
Development Solution A: 0.045% Malachite Green in water.
-
Development Solution B: 4.2% Ammonium Molybdate in 4 M HCl.
-
Stop Solution C: 34% Sodium Citrate.
-
Phosphate Standard Solution (e.g., KH2PO4).
-
96-well microplate and plate reader.
Procedure:
-
Prepare a standard curve using the phosphate standard solution.
-
In the microplate wells, add the this compound enzyme solution to the reaction buffer.
-
Initiate the reaction by adding the ATP or ADP substrate solution.
-
Incubate at the desired temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding Stop Solution C.
-
Add Development Solution A, followed by Development Solution B.
-
Allow the color to develop for 20-30 minutes.
-
Measure the absorbance at a wavelength between 620-660 nm.
-
Calculate the amount of Pi released using the standard curve.
Luminescence-Based this compound Activity Assay
This high-throughput method measures the remaining ATP concentration after the this compound reaction using the luciferin-luciferase system.
Materials:
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and CaCl2.
-
ATP substrate solution.
-
This compound enzyme solution.
-
Luciferin-luciferase reagent (e.g., Kinase-Glo®).
-
384-well microplate and a luminometer.
Procedure:
-
Dispense the this compound enzyme solution into the wells of the microplate.
-
Add the ATP substrate to initiate the reaction.
-
Incubate at room temperature for a defined period.
-
Add the luciferin-luciferase reagent to stop the this compound reaction and initiate the luminescence reaction.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The light output is inversely proportional to the this compound activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving apyrases and a general workflow for their characterization.
Caption: Extracellular ATP (eATP) signaling pathway in plants in response to stress.
Caption: Purinergic signaling cascade in animals, regulated by ectonucleotidases.
Caption: General experimental workflow for the functional characterization of an this compound ortholog.
References
- 1. pnas.org [pnas.org]
- 2. Purification and cloning of a soluble ATP-diphosphohydrolase (this compound) from potato tubers (Solanum tuberosum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 埃及伊蚊唾液腺腺苷三磷酸双磷酸酶:特性及分泌命运 - Suppr | 超能文献 [suppr.wilddata.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Functions in Plant Phosphate Nutrition and Mobilizes Phosphate from Extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Apyrase and NTPDase Family Enzymes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of enzyme function is paramount. This guide provides an objective comparison of apyrase and other members of the Nucleoside Triphosphate Diphosphohydrolase (NTPDase) family, supported by experimental data and detailed protocols to aid in their differentiation.
The term "this compound" historically refers to enzymes that hydrolyze both nucleoside triphosphates (NTPs) and diphosphates (NDPs).[1][2] However, the field has moved towards a more systematic nomenclature, classifying these enzymes within the GDA1/CD39 superfamily, now known as the NTPDase family.[3][4] This family in mammals comprises eight members (NTPDase1-8), each with distinct characteristics in terms of location, substrate specificity, and physiological role.[5] Distinguishing between these enzymes is critical for accurately interpreting experimental results and for the targeted development of therapeutic agents.
Core Distinctions: A Comparative Overview
The primary methods for distinguishing between NTPDase family members rely on differences in their substrate preference, kinetic parameters, cellular localization, and sensitivity to specific inhibitors. While all members hydrolyze nucleotides, their efficiency and preference for ATP versus ADP, or other nucleotides like UTP and UDP, vary significantly.
Ecto-NTPDases (NTPDase1, 2, 3, and 8) are located on the cell surface with their catalytic sites facing the extracellular space, playing a key role in regulating purinergic signaling. In contrast, NTPDase4, 5, 6, and 7 are located intracellularly within the Golgi complex or endoplasmic reticulum. This guide will focus on the ecto-NTPDases, which are most frequently studied in the context of extracellular signaling.
-
NTPDase1 (CD39): As the canonical member, CD39 is a key regulator of inflammation and thrombosis. It efficiently hydrolyzes both ATP and ADP to generate AMP. In the purinergic signaling cascade, CD39 is the rate-limiting enzyme that works in concert with ecto-5'-nucleotidase (CD73) to convert pro-inflammatory ATP into immunosuppressive adenosine.
-
NTPDase2 (CD39L1): This enzyme is primarily an ecto-ATPase, showing a strong preference for hydrolyzing NTPs like ATP over NDPs like ADP. This specificity means that NTPDase2 activity can lead to a transient accumulation of ADP.
-
NTPDase3 (CD39L3): Similar to NTPDase1, this enzyme hydrolyzes both ATP and ADP. It is highly expressed in the brain and pancreas.
-
NTPDase8: Also an ecto-ATPDase, NTPDase8 hydrolyzes both ATP and ADP.
Data Presentation: Quantitative Comparison of Ecto-NTPDases
The following table summarizes key quantitative data for the four cell-surface NTPDases, providing a basis for their experimental differentiation.
| Parameter | NTPDase1 (CD39) | NTPDase2 (CD39L1) | NTPDase3 (CD39L3) | NTPDase8 |
| Primary Location | Endothelial cells, immune cells | Astrocytes, vasculature | Brain, pancreas | Liver, kidney |
| Substrate Ratio (ADPase/ATPase) | ~1 | < 0.1 (Prefers ATP) | ~1 | ~1 |
| Km for ATP (µM) | 10-50 | 10-30 | 20-60 | 15-40 |
| Km for ADP (µM) | 10-50 | > 500 | 20-70 | 20-50 |
| Selective Inhibitors | ARL67156 (moderate), POM-1 | PSB-6426, 2-hexylthio-β,γ-CH₂-ATP | Limited selective inhibitors | Limited selective inhibitors |
| Inhibitor Ki / IC50 | ARL67156 (Ki ~50 µM) | PSB-6426 (Ki = 8.2 µM) | 4d (IC₅₀ = 1.25 µM) | 4d (IC₅₀ = 0.21 µM) |
Note: Kinetic parameters (Km) can vary depending on the experimental conditions (e.g., pH, divalent cation concentration) and the source of the enzyme (recombinant vs. native). The data presented are approximate values from multiple studies for comparative purposes.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Apyrases (Nucleoside Triphosphate-Diphosphohydrolases) Play a Key Role in Growth Control in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the NTPDase enzyme family in parasites: what do we know, and where to from here? | Parasitology | Cambridge Core [cambridge.org]
- 4. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Apyrase: A Guide for Laboratory Professionals
Ensuring the safe and effective disposal of biological reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of apyrase, a commonly used enzyme in molecular biology and biochemistry for the enzymatic degradation of ATP. Adherence to these guidelines is essential for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product in use. While this compound is not generally considered a hazardous substance, proper personal protective equipment (PPE) should always be worn.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
In the event of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[1] Ensure adequate ventilation in the work area.[1][2][3][4]
Step-by-Step this compound Disposal Protocol
The primary method for rendering this compound inactive is through heat inactivation. This process ensures that the enzyme is denatured and no longer biologically active before it enters the waste stream.
1. Heat Inactivation:
- For liquid this compound solutions, heat the waste at 65°C for 20 minutes. This will effectively inactivate the enzyme.
- This procedure should be performed in a calibrated water bath or heat block.
2. Cooling:
- Allow the inactivated this compound solution to cool to room temperature.
3. pH Neutralization (if required):
- While this compound solutions are typically near neutral pH, if the experimental protocol involved acidic or basic buffers, the pH of the waste should be adjusted to a neutral range (typically between 6 and 8) before disposal.
4. Disposal:
- Once inactivated and neutralized, the this compound waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
- Solid waste contaminated with this compound, such as pipette tips and microfuge tubes, should be collected in a designated biohazard bag and disposed of according to your institution's policies for non-hazardous biological waste.
Important Considerations:
-
Always dispose of chemical and biological waste in accordance with local, state, and federal regulations.
-
Do not dispose of active this compound directly into the sewer system.
-
For large quantities of this compound waste, consult your institution's environmental health and safety (EHS) department for specific guidance.
Quantitative Data Summary
For easy reference, the key quantitative parameter for this compound inactivation is summarized in the table below.
| Parameter | Value |
| Inactivation Temperature | 65°C |
| Inactivation Time | 20 minutes |
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Apyrase
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of apyrase, a widely used enzyme in molecular biology and biochemistry. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE) for this compound Handling
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment. The following table summarizes the recommended personal protective equipment for handling this compound under routine and emergency situations.
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Preparation | Safety glasses with side shields | Disposable nitrile or latex gloves | Laboratory coat | Not generally required. Work in a well-ventilated area. |
| Accidental Spill | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat or chemical-resistant apron | If spill generates dust or aerosols, use a NIOSH-approved respirator. |
| Fire Emergency | Safety glasses or goggles | Not applicable | Full protective clothing | Self-contained breathing apparatus (SCBA) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures both safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
This compound is typically shipped on dry ice and should be stored at -20°C immediately upon arrival to maintain its activity.[1][2]
-
Long-term storage at -20°C can preserve the enzyme's activity for at least one year.[1]
2. Preparation of this compound Solutions:
-
Work in a clean, designated area, away from high-traffic zones, to avoid contamination.
-
This compound is soluble in water and various buffers.[1][3] For reconstitution, follow the supplier's specific instructions regarding the appropriate solvent and concentration.
-
To avoid loss of activity, minimize repeated freeze-thaw cycles. It is recommended to prepare single-use aliquots of the reconstituted enzyme and store them at -20°C.
3. Handling During Experiments:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle the enzyme solution gently to avoid denaturation. Do not vortex vigorously.
-
Use calibrated pipettes and sterile, nuclease-free tips to ensure accurate measurements and prevent contamination.
-
Work in a well-ventilated area.
4. Accidental Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.
-
Place the contained spill material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable disinfectant or detergent and water.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to maintain a safe and compliant laboratory.
1. Unused or Expired this compound:
-
Some sources indicate that this compound is not considered a hazardous waste and may be eligible for regular trash disposal.
-
However, it is imperative to consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
2. Contaminated Materials:
-
All materials that have come into direct contact with this compound, such as pipette tips, tubes, and gloves, should be considered potentially contaminated.
-
Collect these materials in a designated biohazard or chemical waste container.
-
Dispose of the waste container according to your institution's guidelines for laboratory waste.
3. Liquid Waste:
-
Aqueous solutions containing this compound should be disposed of in accordance with local regulations for chemical or biological liquid waste.
-
Do not pour this compound solutions down the drain unless specifically permitted by your institution's environmental health and safety office.
Logical Workflow for this compound Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
